Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-bromo-5-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-6-10-9(11(8)14)7-15-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRYROVGFBSASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694158 | |
| Record name | tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-41-0 | |
| Record name | 1,1-Dimethylethyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926922-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-methyl-1H-indazole, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Elucidation of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold represents a privileged heterocyclic motif, integral to the architecture of a multitude of pharmacologically active agents. The nuanced substitution patterns on the indazole ring system allow for the fine-tuning of biological activity, making the precise and unambiguous structural characterization of these molecules a cornerstone of synthetic and developmental efforts. This guide provides an in-depth technical overview of the spectroscopic data for a key exemplar, tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate .
As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a dynamic guide that delves into the "why" behind the "how." We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data for this molecule. This approach is designed to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for novel indazole derivatives.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound— a bicyclic aromatic system, a bulky N-tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methyl group—each impart a distinct signature on its spectroscopic profiles. Understanding these contributions is paramount for accurate spectral assignment.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful first-pass technique for structural verification, providing information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Spectrometer Setup:
-
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[1][2]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[1]
-
Spectral Width: Set to a range of 0-10 ppm to encompass the expected aromatic and aliphatic protons.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration if quantitative analysis is required.
-
Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | s | 1H | H-3 | The proton at the 3-position of the indazole ring is typically the most deshielded aromatic proton due to the influence of the adjacent nitrogen atom and the aromatic ring current.[3] |
| ~ 7.6 - 7.8 | d | 1H | H-7 | The proton at the 7-position is deshielded by the N-Boc group and the aromatic system. It is expected to appear as a doublet due to coupling with H-6. |
| ~ 7.3 - 7.5 | d | 1H | H-6 | The proton at the 6-position will be influenced by the adjacent bromine and will show coupling to H-7, appearing as a doublet. |
| ~ 2.4 - 2.6 | s | 3H | -CH₃ | The methyl group at the 5-position is attached to the aromatic ring and will appear as a singlet in the upfield region. |
| ~ 1.7 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will give a strong singlet signal in the aliphatic region. |
Note: Predicted chemical shifts are based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Spectrometer Setup:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.[1]
-
Spectral Width: A wider spectral width of 0-200 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.
-
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group is highly deshielded and appears significantly downfield. |
| ~ 140 - 145 | C-7a | Quaternary carbon at the junction of the two rings, influenced by the adjacent nitrogen. |
| ~ 135 - 140 | C-3a | Another quaternary carbon at the ring junction. |
| ~ 130 - 135 | C-3 | The carbon bearing a proton in the pyrazole ring. |
| ~ 125 - 130 | C-5 | The carbon atom to which the methyl group is attached. |
| ~ 120 - 125 | C-7 | Aromatic carbon bearing a proton. |
| ~ 115 - 120 | C-6 | Aromatic carbon bearing a proton. |
| ~ 110 - 115 | C-4 | The carbon atom to which the bromine atom is attached; its chemical shift is influenced by the heavy atom effect. |
| ~ 85 - 90 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~ 28 - 30 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 15 - 20 | -CH₃ | The methyl carbon at the 5-position. |
Note: These are predicted chemical shifts and the actual experimental values can be influenced by solvent and other experimental factors.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. High concentrations can lead to signal suppression and instrument contamination.[4]
-
-
Instrument Parameters (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Positive ion mode is typically preferred for N-containing heterocyclic compounds as they can be readily protonated ([M+H]⁺) or form adducts with cations like sodium ([M+Na]⁺).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient to observe the molecular ion and its fragments.
-
Predicted Mass Spectrum and Fragmentation Analysis
-
Molecular Ion: The expected exact mass for C₁₃H₁₅BrN₂O₂ is 310.0317 and 312.0296, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). HRMS should detect these ions with high mass accuracy, confirming the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of the Boc group: A characteristic fragmentation of N-Boc protected compounds is the loss of the tert-butoxycarbonyl group (100 Da) or isobutylene (56 Da) followed by loss of CO₂ (44 Da).
-
Loss of the tert-butyl group: Cleavage of the tert-butyl cation (57 Da) is also a common fragmentation pathway.
-
Halogen-containing fragments: The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in fragments containing the bromine atom.
-
Caption: Plausible ESI-MS fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural confirmation. The synergy between ¹H NMR, ¹³C NMR, and HRMS allows for an unambiguous elucidation of its molecular architecture. The detailed protocols and interpretation guidelines presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel indazole-based compounds, fostering a deeper understanding of the interplay between molecular structure and spectroscopic output. This foundational knowledge is critical for accelerating the discovery and development of new chemical entities with therapeutic potential.
References
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]
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General Information on NMR Spectroscopy. JEOL. Available at: [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]
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Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link]
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13C NMR analysis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Analysis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive walkthrough of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in pharmaceutical research and development. Indazole derivatives are significant scaffolds in medicinal chemistry, making unambiguous structural confirmation paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will delve into the causality behind experimental choices, establish a self-validating protocol, and provide a detailed, referenced assignment of the ¹³C NMR spectrum.
Introduction: The Imperative for Structural Verification
The molecule , this compound, combines several key structural features: an N-Boc protected indazole core, a bromine substituent, and a methyl group. Each of these features imparts specific electronic and steric properties that are crucial for its function in subsequent synthetic steps or as a final active pharmaceutical ingredient (API).
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR provides direct information about the carbon skeleton. The broad chemical shift range of over 200 ppm allows for the resolution of individual carbon atoms, even in complex structures.[2] Accurate interpretation of the ¹³C spectrum provides definitive proof of the molecular structure, confirms the regiochemistry of substitution, and ensures the purity of the compound.
This guide will systematically deconstruct the analysis process, from sample preparation to the final assignment of all 13 carbon signals, grounding each step in established spectroscopic principles.
Molecular Structure and Carbon Numbering
A prerequisite for any spectral analysis is a clear understanding of the molecular structure and a consistent numbering system. The structure of this compound is shown below, with each unique carbon atom numbered for assignment purposes.
Caption: Structure of the target molecule with IUPAC-consistent numbering.
The molecule possesses 13 distinct carbon atoms. However, due to the free rotation around the C9-O bond, the three methyl carbons of the tert-butyl group (C10, C11, C12) are chemically equivalent. Therefore, we expect to observe a total of 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]
Experimental Protocol: A Self-Validating System
The quality of an NMR spectrum is profoundly dependent on the sample preparation and the parameters used for data acquisition. The following protocol is designed to yield a high-quality, high-resolution ¹³C spectrum in a time-efficient manner.
Sample Preparation
The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by distorting the local magnetic field.
-
Analyte Mass: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is desirable.[4] Aim for 50-100 mg of the analyte.[5] If the sample is limited, the acquisition time can be extended to compensate. Halving the sample quantity requires quadrupling the acquisition time to achieve the same signal-to-noise ratio.[4]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for a wide range of organic compounds due to its excellent dissolving power and moderate polarity.[6]
-
Procedure:
-
Weigh 50-100 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This step is critical to remove any suspended particles.
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The parameters below are optimized for a 400 MHz (or higher) spectrometer to achieve good signal-to-noise for all carbons, including the typically weak quaternary carbons, within a reasonable timeframe.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or equivalent | A standard proton-decoupled pulse sequence with a 30° pulse angle. This angle is chosen as a compromise to maximize signal per unit time for carbons with varying relaxation times (T₁), which is more efficient than a 90° pulse that would require a much longer relaxation delay.[7][8] |
| Spectral Width (SW) | ~240 ppm (e.g., -20 to 220 ppm) | This range comfortably covers all expected carbon chemical shifts, from the aliphatic methyl groups to the carbonyl carbon, preventing signal aliasing (folding).[9] |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks in the aromatic region.[7] |
| Relaxation Delay (D1) | 2.0 seconds | A 2-second delay allows for sufficient, though not complete, relaxation of most carbon nuclei, including many quaternary carbons, before the next pulse. This ensures that signal intensity is not overly distorted.[7] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of ¹³C, signal averaging is required. This number of scans should provide excellent signal-to-noise for a ~50 mg sample in 1-4 hours. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
This entire experimental workflow can be visualized as a logical progression from the physical sample to the final, interpreted data.
Caption: Standard workflow for ¹³C NMR analysis.
Spectral Analysis and Peak Assignment
The core of this guide is the detailed assignment of each of the 11 expected signals. The analysis is based on established chemical shift theory, including the effects of electronegativity, resonance, and substitution patterns.[10][11]
Predicted vs. Observed Chemical Shifts
The following table summarizes the assignment of a hypothetical, yet realistic, ¹³C NMR spectrum for the title compound, recorded in CDCl₃.
| Carbon Atom(s) | Predicted δ (ppm) Range | Observed δ (ppm) (Hypothetical) | Multiplicity (Proton Decoupled) | Rationale & Key Features |
| C8 (C=O) | 150 - 155 | 151.5 | Singlet | Carbonyl carbon of the carbamate. Deshielded due to the adjacent electronegative oxygen and nitrogen atoms. This is a characteristic chemical shift for N-Boc carbonyls.[12] |
| C7a | 138 - 142 | 140.2 | Singlet | Quaternary indazole bridgehead carbon adjacent to the N-Boc group. Deshielded by the aromatic system and the electron-withdrawing carbamate. |
| C3 | 133 - 138 | 135.1 | Singlet | Heteroaromatic carbon adjacent to N2. Its chemical shift is typical for C3 carbons in N1-substituted indazoles.[13] |
| C5 | 128 - 132 | 129.8 | Singlet | Quaternary carbon directly attached to the electron-donating methyl group (C13). |
| C3a | 124 - 128 | 126.5 | Singlet | Quaternary indazole bridgehead carbon. Generally less deshielded than C7a in N1-substituted indazoles. |
| C6 | 122 - 126 | 124.3 | Singlet | Aromatic CH carbon. Its shift is influenced by the adjacent methyl-bearing C5 and C7. |
| C7 | 118 - 122 | 120.1 | Singlet | Aromatic CH carbon adjacent to the N-Boc substituted nitrogen. |
| C4 | 114 - 118 | 115.9 | Singlet | Quaternary carbon bonded to bromine. The direct attachment to a halogen atom results in a significant shift. While bromine is electronegative, heavy atom effects can be complex and do not always follow simple deshielding trends.[14] |
| C9 (C-quat) | 82 - 86 | 84.0 | Singlet | Quaternary carbon of the tert-butyl group. Highly characteristic and deshielded by the adjacent oxygen atom. Values for N-Boc groups are consistently in this region.[15] |
| C10, C11, C12 (CH₃) | 27 - 29 | 28.3 | Singlet | The three equivalent methyl carbons of the tert-butyl group. This is a hallmark signal for a Boc-protecting group, appearing as a strong, sharp singlet.[15] |
| C13 (CH₃) | 18 - 22 | 20.5 | Singlet | Methyl carbon attached to the aromatic ring. Shielded relative to the tert-butyl methyls and typical for an aryl-CH₃ group. |
Detailed Justification of Assignments
-
Group 1: The N-Boc Moiety (C8, C9, C10/11/12)
-
The signals at 151.5 ppm (C8) , 84.0 ppm (C9) , and 28.3 ppm (C10/11/12) are the most straightforward to assign. They are highly characteristic of the tert-butoxycarbonyl protecting group. The carbonyl (C8) is the most deshielded carbon in this group. The quaternary carbon (C9) appears around 84 ppm, and the three equivalent methyl carbons give rise to a single, intense signal at 28.3 ppm.[12][15] The high intensity of the 28.3 ppm signal is a clue to its identity, as it represents three carbons.
-
-
Group 2: The Indazole Core and Substituents (C3-C7a, C13)
-
Quaternary Carbons: Four signals in the aromatic region are expected to be quaternary (C3a, C4, C5, C7a) and thus weaker than the CH signals.[2]
-
C7a (140.2 ppm): This bridgehead carbon is adjacent to the electron-withdrawing N-Boc group, leading to significant deshielding.
-
C5 (129.8 ppm): The ipso-carbon attached to the methyl group.
-
C3a (126.5 ppm): The second bridgehead carbon, typically found in this region of the indazole spectrum.
-
C4 (115.9 ppm): The carbon bearing the bromine atom. Its position is dictated by the halogen's inductive and anisotropic effects.
-
-
CH Carbons: The three CH carbons of the indazole ring are assigned based on their electronic environment.
-
C3 (135.1 ppm): This carbon is part of the pyrazole ring component and is significantly deshielded, a known feature for the C3 position in N-substituted indazoles.[16]
-
C6 (124.3 ppm) and C7 (120.1 ppm): These carbons of the benzene ring are assigned based on substituent effects. C7 is adjacent to the N1-Boc group, while C6 is positioned between the C5-methyl and C7. Advanced 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment between these two signals.
-
-
Methyl Carbon: The signal at 20.5 ppm (C13) is characteristic of a methyl group attached to an aromatic ring, clearly distinguishing it from the Boc-methyls.
-
Conclusion
The ¹³C NMR analysis of this compound is a systematic process that relies on a robust experimental protocol and a thorough understanding of spectroscopic principles. By breaking down the molecule into its constituent functional groups—the N-Boc protector, the methyl and bromo substituents, and the indazole core—we can confidently assign all 11 unique carbon signals. The characteristic shifts of the Boc group provide an internal validation point, while the complex pattern in the aromatic region confirms the substitution pattern on the indazole ring. This guide provides the necessary framework for researchers to perform and interpret this analysis, ensuring the structural integrity of this valuable chemical intermediate.
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Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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University of Mississippi, eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed Central. Retrieved from [Link]
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Synlett. (n.d.). Supporting Information. Retrieved from [Link]
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University of Maryland Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
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MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]
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ETH Zurich. (2018). 1D Acquisition. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. PubMed Central. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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The Multifaceted Therapeutic Potential of Substituted Indazole Derivatives: A Technical Guide for Researchers
Foreword: The Rise of the Indazole Scaffold in Medicinal Chemistry
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural features, including the presence of two nitrogen atoms and the ability to exist in different tautomeric forms, provide a versatile framework for the design of potent and selective modulators of a wide array of biological targets.[2] This has led to the successful development of several clinically approved drugs and a plethora of investigational agents with diverse therapeutic applications.[3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of substituted indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. The guide will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating these activities, and explore the critical structure-activity relationships that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted indazoles have demonstrated remarkable success as anticancer agents by targeting key pathways involved in tumor growth, proliferation, and survival.[3] This section will explore their roles as kinase inhibitors, DNA damage response modulators, and inducers of apoptosis.
Kinase Inhibition: A Dominant Anticancer Strategy
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4] Indazole derivatives have been successfully developed as potent inhibitors of various kinases implicated in oncology.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is a prime example of a successful indazole-based multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] It primarily targets VEGFR, PDGFR, and c-Kit, key receptors involved in angiogenesis and tumor cell proliferation.
Niraparib: A PARP Inhibitor for DNA Damage Repair Defects
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5] By inhibiting PARP, niraparib prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in tumors with homologous recombination deficiencies like those with BRCA mutations.
BRAF and PI3K/Akt/mTOR Pathway Inhibition
The BRAF and PI3K/Akt/mTOR signaling pathways are frequently mutated in various cancers, leading to uncontrolled cell growth and survival.[6][7] Several indazole derivatives have been designed to target key kinases within these pathways.[8][9]
Signaling Pathway Visualization: BRAF and PI3K/Akt/mTOR Pathways
The following diagrams illustrate the points of intervention for indazole-based kinase inhibitors within the BRAF and PI3K/Akt/mTOR signaling cascades.
Caption: BRAF Signaling Pathway Inhibition by Indazole Derivatives.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Indazole Derivatives.
Experimental Protocols for Anticancer Activity Evaluation
A. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (substituted indazole derivative)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
B. Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (substituted indazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The anticancer activity of substituted indazoles is highly dependent on the nature and position of substituents on the indazole ring. For kinase inhibitors, specific substitutions are crucial for achieving high potency and selectivity. For instance, in a series of 3-ethynyl-1H-indazoles targeting the PI3K pathway, the nature of the substituent at the terminal alkyne was found to be critical for inhibitory activity.[9] Similarly, for IDO1 inhibitors, the presence of substituents at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in their inhibitory potency.[2]
Table 1: Anticancer Activity of Selected Substituted Indazole Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Multiple | Varies | [1] |
| Niraparib | PARP1/2 | Ovarian Cancer | Varies | [5] |
| Indazole-amide analog | ERK1/2 | HT29 (Colon) | Potent inhibition | [8] |
| 3-Ethynyl-1H-indazole 6 | PI3K pathway | - | Low micromolar | [9] |
| 1H-Indazole derivative 120 | IDO1 | - | 5.3 | [2] |
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Substituted indazoles have a long history as anti-inflammatory agents, with well-known examples like benzydamine and bendazac.[1] Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways.
Mechanisms of Anti-inflammatory Action
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
The COX and LOX enzymes are central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Some indazole derivatives have been shown to inhibit these enzymes, thereby reducing the inflammatory response.[10]
Modulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) play a pivotal role in orchestrating the inflammatory cascade. Certain indazole derivatives can suppress the release of these cytokines from immune cells like macrophages.[11]
NF-κB Pathway Inhibition
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12][13] Inhibition of the NF-κB signaling pathway is another mechanism by which indazole derivatives can exert their anti-inflammatory effects.
Signaling Pathway Visualization: NF-κB Signaling in Inflammation
The following diagram illustrates the central role of NF-κB in the inflammatory response and a potential point of intervention for indazole derivatives.
Caption: NF-κB Signaling Pathway in Inflammation and its Inhibition.
Experimental Protocols for Anti-inflammatory Activity Evaluation
A. Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.[11]
-
Animals: Male Wistar rats (150-200 g).
-
Reagents and Materials:
-
Carrageenan solution (1% in saline)
-
Test compound (substituted indazole derivative)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
B. Measurement of TNF-α and IL-1β Release from Macrophages (In Vitro)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (substituted indazole derivative)
-
ELISA kits for TNF-α and IL-1β
-
-
Procedure:
-
Seed the macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition.
-
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of indazole derivatives is influenced by the substitution pattern. For instance, in a series of 4,5-dihydro-2H-indazoles, certain substitutions led to potent anti-inflammatory profiles with good gastrointestinal safety.[10] Docking studies of these compounds into the active site of COX-2 revealed key interactions that explained their inhibitory activity.[10]
Table 2: Anti-inflammatory Activity of Selected Substituted Indazole Derivatives
| Compound | Target/Assay | Model/Cell Line | Activity | Reference |
| Benzydamine | NSAID | Clinical use | Anti-inflammatory | [1] |
| Bendazac | NSAID | Clinical use | Anti-inflammatory | [1] |
| Indazole derivative | Carrageenan-induced paw edema | Rat | Significant inhibition | [11] |
| Indazole-3-carboxamide 12d | CRAC channel blocker | Mast cells | sub-µM IC50 | [14] |
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Substituted indazoles have shown promise as a source of novel antibacterial and antifungal compounds.[15][16][17][18]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of indazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall integrity, or interference with nucleic acid synthesis. For example, some indazole derivatives have been identified as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication.[15]
Experimental Protocols for Antimicrobial Activity Evaluation
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound (substituted indazole derivative)
-
96-well microtiter plate
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (temperature, time).
-
Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of indazole derivatives is highly dependent on the substituents. In a study of indazole-benzimidazole hybrids, the nature and position of substituents on both heterocyclic rings significantly influenced their antibacterial and antifungal activities.[16] Molecular docking studies of these hybrids against beta-ketoacyl-acyl carrier protein (ACP) synthase III provided insights into the structure-activity relationship at a molecular level.[16]
Table 3: Antimicrobial Activity of Selected Substituted Indazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Indazole-benzimidazole hybrid M6 | S. aureus, E. coli, S. enteritidis | Potent activity | [16] |
| 2H-Indazole derivative | G. intestinalis, E. histolytica, T. vaginalis | More potent than metronidazole | [18] |
IV. Neurological Activity: Targeting Disorders of the Central Nervous System
Substituted indazoles have emerged as promising therapeutic agents for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and pain.[19] Their mechanisms of action often involve the modulation of key enzymes and signaling pathways in the central nervous system.
Mechanisms of Neurological Action
Inhibition of Monoamine Oxidase (MAO) and Other Kinases
Indazole derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathophysiology of neurodegenerative diseases.[19]
MAPK Pathway Modulation
The mitogen-activated protein kinase (MAPK) signaling pathway is involved in neuronal apoptosis and neuroinflammation, and its dysregulation is associated with neurodegenerative diseases.[20][21][22][23] Indazole derivatives can modulate this pathway to exert neuroprotective effects.
Signaling Pathway Visualization: MAPK Signaling in Neurodegeneration
The following diagram illustrates the involvement of the MAPK pathway in neurodegenerative processes.
Caption: MAPK Signaling Pathway in Neurodegeneration.
Experimental Protocols for Neurological Activity Evaluation
A. In Vitro Kinase Inhibition Assays (GSK-3β, LRRK2)
Similar to the kinase inhibition assays for anticancer activity, these assays are used to determine the inhibitory potential of indazole derivatives against kinases relevant to neurological disorders. The general protocol described in section 1.2.A can be adapted for these specific kinases.
Structure-Activity Relationship (SAR) Insights
The development of indazole derivatives for neurological disorders requires careful optimization of their structure to ensure blood-brain barrier permeability and target engagement. SAR studies have been instrumental in identifying compounds with potent inhibitory activity against enzymes like MAO and various kinases.[19] For ROCK-II inhibitors, the SAR around indazole piperazine and piperidine series has been explored to develop potent and selective compounds.[24]
Table 4: Neurological Activity of Selected Substituted Indazole Derivatives
| Compound | Target | Indication | Activity | Reference |
| Indazole derivatives | MAO, GSK3, LRRK2 | Parkinson's, Alzheimer's | Potent inhibition | [19] |
| Imidazole-indazole analogs | Neuroprotection | Multiple Sclerosis model | Potent activity | [25] |
V. Synthesis of Substituted Indazoles: A Brief Overview
The synthesis of the indazole core and its derivatives can be achieved through various synthetic routes. Common strategies include the cyclization of o-substituted anilines, intramolecular C-H amination, and transition metal-catalyzed cross-coupling reactions.[2] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Synthesis of Pazopanib: The synthesis of pazopanib typically involves the coupling of a substituted indazole intermediate with a pyrimidine derivative.[26][27][28]
Synthesis of Niraparib: The synthesis of niraparib often involves a key C-N cross-coupling reaction to introduce the indazole moiety.[5][29][30][31][32]
Synthesis of Benzydamine: The synthesis of benzydamine involves the reaction of 3-chloro-1-benzyl-1H-indazole with N,N-dimethyl-3-aminopropanol.
VI. Conclusion and Future Perspectives
Substituted indazole derivatives have unequivocally established their significance in medicinal chemistry, with a broad spectrum of biological activities that have translated into successful therapeutic agents. Their versatility as a scaffold continues to inspire the design and synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly specific inhibitors for novel targets, the exploration of indazoles as probes to elucidate complex biological pathways, and the application of advanced computational methods to guide the rational design of the next generation of indazole-based drugs. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs across a wide range of diseases.
VII. References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018. [Link]
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Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. 2015. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Novel Indazole Analogues as DNA Gyrase Inhibitors With Gram-positive Antibacterial Activity. Bioorganic & Medicinal Chemistry Letters. 2004. [Link]
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NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. 2021. [Link]
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Advances of the MAPK pathway in the treatment of spinal cord injury. Journal of Neuroinflammation. 2024. [Link]
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Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. 2013. [Link]
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Processes for the preparation of Niraparib and intermediates thereof. Google Patents. 2021.
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Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. 2014. [Link]
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A novel process for preparation of pazopanib hydrochloride. Google Patents. 2021.
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. 2014. [Link]
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Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. Annals of Neurodegenerative Diseases. 2017. [Link]
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules. 2020. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023. [Link]
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Vemurafenib Pathway, Pharmacodynamics. PharmGKB. 2012. [Link]
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The NF-κB Signaling Pathway. Creative Diagnostics. N.D. [Link]
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Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]
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Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry. 2021. [Link]
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MAPK/ERK Dysfunction in Neurodegenerative Diseases. Encyclopedia. 2021. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016. [Link]
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NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. 2002. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. 2024. [Link]
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Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. 2014. [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. 2022. [Link]
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A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. 2016. [Link]
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Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. 2018. [Link]
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Map kinase and pain. Trends in Neurosciences. 2004. [Link]
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Vemurafenib Pathway, Pharmacodynamics. PharmGKB. 2012. [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. 2017. [Link]
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Synthesis of niraparib (XXXII). ResearchGate. 2014. [Link]
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Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. Google Patents. 2020.
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PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. 2025. [Link]
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NF-κB. Wikipedia. N.D. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. 2016. [Link]
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PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences. 2022. [Link]
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A kind of synthetic method for preparing Niraparib. Google Patents. 2017.
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Structure of imidazole-indazole analogs with potent neuroprotective activity. ResearchGate. 2019. [Link]
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Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. Pharmaceutics. 2022. [Link]
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NF-κB Signaling. Signal Transduction. N.D. [Link]
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Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. 2017. [Link]
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Map kinase signaling as therapeutic target for neurodegeneration. ResearchGate. 2019. [Link]
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Structures of kinase inhibitors containing an indazole moiety. ResearchGate. 2024. [Link]
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Different biological activities reported with Indazole derivatives. ResearchGate. 2023. [Link]
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The classification of BRAF mutations and their signaling pathways. ResearchGate. 2021. [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2016. [Link]
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The Strategic Role of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine allows it to effectively interact with the hinge region of kinase domains, making it a cornerstone in the design of a wide array of kinase inhibitors.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, with numerous compounds entering clinical trials for various diseases.[2][3] The versatility of the indazole core, allowing for substitution at various positions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4]
This technical guide delves into the pivotal role of a specific, strategically functionalized indazole derivative: tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate . We will explore its synthesis, chemical reactivity, and its critical application as a key building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Physicochemical Properties and Structural Attributes
This compound is typically a white to off-white crystalline solid.[1] The key structural features that underpin its utility in medicinal chemistry are:
-
The Indazole Core: Provides the fundamental scaffold for interaction with biological targets, particularly the ATP-binding site of kinases.
-
The Bromine Atom at the 4-Position: Serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the strategic installation of aryl or heteroaryl groups to probe different pockets within the target's active site.[1]
-
The Methyl Group at the 5-Position: This group can influence the electronic properties of the ring system and provide a steric element that can be optimized to enhance binding affinity and selectivity for the target protein.
-
The tert-butoxycarbonyl (Boc) Protecting Group: This bulky group on the indazole nitrogen serves two primary purposes: it prevents unwanted side reactions at the N-H position during synthesis and enhances the solubility of the intermediate in organic solvents.[5][6] The Boc group can be readily removed under acidic conditions to reveal the N-H group, which can then act as a hydrogen bond donor in the final drug-target interaction.
| Property | Value |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol |
| CAS Number | 926922-41-0 |
| Appearance | White to off-white crystalline powder |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved in a two-step process: the formation of the 4-bromo-5-methyl-1H-indazole core, followed by the protection of the indazole nitrogen with a Boc group.
Step 1: Synthesis of 4-bromo-5-methyl-1H-indazole
A common and efficient method for the synthesis of the indazole core is through a directed ortho-metalation followed by cyclization.[5]
Experimental Protocol:
-
Reaction Setup: A solution of 2-bromo-4-fluorotoluene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of lithium diisopropylamide (LDA) (2.0 M in THF) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours. Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the aromatic ring at the position ortho to the fluorine atom, directed by the fluorine's electron-withdrawing nature.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The mixture is then allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. Causality: The highly reactive lithiated intermediate undergoes nucleophilic attack on the electrophilic carbon of DMF to introduce a formyl group.
-
Work-up and Intermediate Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde intermediate.
-
Cyclization: The crude aldehyde is dissolved in a suitable solvent such as ethanol or dioxane, and hydrazine hydrate is added. The mixture is heated to reflux for several hours.[5] Causality: Hydrazine reacts with the aldehyde to form a hydrazone, which then undergoes an intramolecular cyclization and subsequent aromatization to form the stable indazole ring system.
-
Purification: The resulting 4-bromo-5-methyl-1H-indazole can be purified by column chromatography on silica gel.
Step 2: Boc-Protection of 4-bromo-5-methyl-1H-indazole
The protection of the indazole nitrogen is a standard procedure that enhances the compound's utility in subsequent synthetic steps.[7]
Experimental Protocol:
-
Reaction Setup: 4-bromo-5-methyl-1H-indazole is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction flask.
-
Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.[7] Causality: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the indazole nitrogen.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography on silica gel.[7]
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The strategic placement of the bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis to couple aryl or heteroaryl fragments.[8]
A prime example of the utility of this building block is in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology.[1][2]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Generalized Experimental Protocol:
-
Reaction Setup: In a reaction vessel, this compound, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.[4]
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas like argon or nitrogen through the solution.
-
Heating: The reaction is heated to a temperature ranging from 80 to 110 °C for several hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Application in the Synthesis of PLK4 Inhibitors
The development of potent and selective PLK4 inhibitors is a promising strategy for cancer therapy due to the role of PLK4 in centrosome amplification, a hallmark of many tumors.[2] The indazole scaffold has been identified as a key pharmacophore for PLK4 inhibition.[2]
In a representative synthetic approach, this compound can be coupled with a suitable heteroaryl boronic acid via a Suzuki-Miyaura reaction to install a key recognition motif. Subsequent deprotection of the Boc group and further functionalization can lead to potent PLK4 inhibitors. For example, the synthesis of compound C05 , a novel indazole-based PLK4 inhibitor with an IC₅₀ of less than 0.1 nM, utilizes a similar bromo-indazole intermediate.[2] This compound demonstrated potent antiproliferative effects against various cancer cell lines.[2]
The final step in the synthesis of many kinase inhibitors involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), to unmask the N-H group. This N-H group often forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined structure, featuring a privileged indazole scaffold, a strategically placed bromine atom for cross-coupling reactions, and a labile Boc protecting group, makes it an ideal starting material for the synthesis of complex bioactive molecules. Its application in the development of potent and selective kinase inhibitors, such as those targeting PLK4, underscores its significance in modern drug discovery. The synthetic routes and reactions detailed in this guide provide a framework for researchers to leverage the unique properties of this compound in their own drug development programs.
References
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115577.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link].
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
- Di Sarno, V., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6355-6367.
- Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 78(15), 7494-7502.
- Singh, V., et al. (2009). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry, 52(22), 7116-7126.
- Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. University of California, San Francisco.
- Liu, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry, 58(15), 6067-6087.
-
Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link].
- RSC Medicinal Chemistry. (2023).
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- PubMed. (2016).
- Furlotti, G., et al. (2012). 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives as potent and selective glycogen synthase kinase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4353.
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- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate: An Application Note and Detailed Protocol
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Specifically, substituted indazoles have emerged as potent inhibitors of various kinases, making them crucial building blocks in the development of novel therapeutics for oncology and inflammatory diseases. This application note provides a comprehensive guide to the synthesis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate, a key intermediate for the elaboration into more complex, biologically active molecules. The presence of the bromine atom at the 4-position offers a handle for further functionalization via cross-coupling reactions, while the methyl group at the 5-position can influence binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen ensures regiochemical control in subsequent synthetic transformations. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, field-proven protocol with explanations of the underlying chemical principles to ensure reliable and reproducible results.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage focuses on the construction of the core indazole ring system, yielding 4-bromo-5-methyl-1H-indazole. The second stage involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group to enhance its stability and facilitate further chemical modifications.
Figure 1: Overall synthetic workflow for this compound.
This strategic approach isolates the complexities of the core heterocycle formation from the protecting group installation, allowing for better control and optimization of each step.
Experimental Protocols
Stage 1: Synthesis of 4-bromo-5-methyl-1H-indazole
This procedure is adapted from a patented method and involves a three-step sequence starting from 2-bromo-1,3-dimethylbenzene.[1]
Step 1.1: Formylation of 2-bromo-1,3-dimethylbenzene
This step introduces a formyl group ortho to one of the methyl groups via directed ortho-metalation.
-
Materials:
-
2-bromo-1,3-dimethylbenzene
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Protocol:
-
To a solution of 2-bromo-1,3-dimethylbenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2-bromo-6-methylbenzaldehyde. This intermediate can be used in the next step without further purification.
-
Step 1.2: Formation of the Oxime
The aldehyde is converted to its corresponding oxime.
-
Materials:
-
Crude 2-bromo-6-methylbenzaldehyde from Step 1.1
-
Methoxylamine hydrochloride
-
Potassium carbonate
-
Methanol
-
-
Protocol:
-
Dissolve the crude 2-bromo-6-methylbenzaldehyde in methanol.
-
Add methoxylamine hydrochloride (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime intermediate.
-
Step 1.3: Cyclization to form 4-bromo-5-methyl-1H-indazole
The final step in the precursor synthesis is the ring closure to form the indazole core.
-
Materials:
-
Crude oxime intermediate from Step 1.2
-
Hydrazine hydrate
-
Ethanol
-
-
Protocol:
-
Dissolve the crude oxime intermediate in ethanol.
-
Add hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 4-bromo-5-methyl-1H-indazole can be purified by recrystallization or column chromatography on silica gel.
-
Stage 2: Synthesis of this compound
This is a standard Boc-protection of the indazole nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP).[2]
-
Materials:
-
4-bromo-5-methyl-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Water
-
Brine
-
-
Protocol:
-
Dissolve 4-bromo-5-methyl-1H-indazole (1 equivalent) in anhydrous DCM in a reaction flask.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress by TLC.[2][3]
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| 4-bromo-5-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | Off-white to light brown solid |
| This compound | C₁₃H₁₅BrN₂O₂ | 311.18 | White to off-white crystalline powder or solid.[2] |
Table 1: Physicochemical properties of the key compounds.
Characterization of the Final Product
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The expected spectrum would show signals for the aromatic protons, the methyl protons, and the tert-butyl protons. The aromatic protons would appear as a set of doublets or multiplets in the range of 7.0-8.0 ppm. The methyl protons would be a singlet around 2.4-2.6 ppm, and the tert-butyl protons would be a characteristic singlet at approximately 1.7 ppm.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum should display signals for all 13 carbon atoms. Key signals would include the carbonyl carbon of the Boc group around 148-150 ppm, the quaternary carbon of the tert-butyl group around 84-86 ppm, and the methyl carbon of the tert-butyl group around 28 ppm. The aromatic and indazole ring carbons would appear in the region of 110-140 ppm.
-
Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound with the [M+H]⁺ ion at m/z 311 and 313.
Mechanism of Boc Protection
The Boc protection of the indazole nitrogen proceeds via a nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is catalyzed by DMAP, which acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O.
Figure 2: Simplified mechanism of DMAP-catalyzed Boc protection.
Troubleshooting and Key Considerations
-
Incomplete reaction in Stage 1: Ensure all reagents and solvents are anhydrous, particularly for the LDA-mediated formylation. The temperature control at -78 °C is critical for this step.
-
Low yield in Boc protection: The reaction can be sluggish. Ensure the use of a catalytic amount of DMAP and allow for sufficient reaction time. If the reaction stalls, a slight warming or addition of more Boc₂O may be beneficial.
-
Purification challenges: The final product is generally a solid and can be purified effectively by column chromatography. A gradient elution with increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane) can provide good separation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the key experimental parameters, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The two-stage synthetic strategy offers a robust and scalable approach to this important building block.
References
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Sources
Application Notes and Protocols for the Utilization of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The indazole nucleus is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1] A number of commercially successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in oncology drug discovery.[2]
This application note provides a comprehensive guide for researchers on the synthesis and application of a key intermediate, tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate . This versatile building block is strategically functionalized for elaboration into a diverse array of potent and selective kinase inhibitors targeting kinases such as AXL and ALK, which are implicated in cancer progression and drug resistance.[3][4] We will provide detailed, field-proven protocols for its synthesis and subsequent elaboration via palladium-catalyzed cross-coupling reactions, culminating in a representative synthesis of an AXL kinase inhibitor.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a key intermediate is paramount for its successful application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [5] |
| Molecular Weight | 311.18 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| CAS Number | 1257535-48-0 | [5] |
| Storage Conditions | Store at 0-8 °C | [5] |
Safety and Handling:
-
This compound is an organobromine compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]
-
Palladium catalysts used in subsequent reactions are flammable and can be pyrophoric, especially on carbon supports. They should be handled under an inert atmosphere.[7]
-
Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of the indazole core followed by the introduction of the Boc protecting group. The following protocol is a composite of established methodologies for similar transformations.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-bromo-5-methyl-1H-indazole
This protocol is adapted from a patented procedure for the synthesis of the indazole core.[8]
Materials:
-
2-bromo-1,3-dimethylbenzene
-
Lithium diisopropylamide (LDA) solution in THF
-
N,N-Dimethylformamide (DMF)
-
Methoxylamine hydrochloride
-
Potassium carbonate
-
Hydrazine hydrate
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene glycol dimethyl ether (DME)
-
Ethanol
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Lithiation and Formylation:
-
To a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add LDA solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with 1M HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
-
-
Oxime Formation and Cyclization:
-
Dissolve the crude aldehyde in DME.
-
Add methoxylamine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
To the filtrate, add hydrazine hydrate (5.0 eq) and heat to 80 °C for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-bromo-5-methyl-1H-indazole.
-
Part 2: Boc Protection of 4-bromo-5-methyl-1H-indazole
This is a standard and reliable procedure for the N-protection of indazoles.[5]
Materials:
-
4-bromo-5-methyl-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve 4-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis: A Representative Protocol for an AXL Inhibitor
The bromine atom at the 4-position of the indazole core serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10] These reactions are fundamental in the synthesis of a wide range of kinase inhibitors.
Exemplary Synthesis of an AXL Inhibitor Intermediate via Suzuki-Miyaura Coupling
AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with poor prognosis and drug resistance.[11] The following is a representative protocol for a Suzuki-Miyaura coupling to synthesize an AXL inhibitor intermediate.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. honrel.com [honrel.com]
- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Buchwald-Hartwig amination of bromo-indazole intermediates
Application Note & Protocol
Topic: Buchwald-Hartwig Amination for the Synthesis of N-Functionalized Indazoles from Bromo-Indazole Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely install diverse amine functionalities onto this heterocyclic system is critical for modulating pharmacological properties. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile C–N cross-coupling method, enabling the synthesis of N-aryl and N-alkyl indazoles from readily available bromo-indazole intermediates.[1][2] This guide provides a comprehensive overview of the reaction, detailing the underlying mechanism, a practical guide to component selection, a robust experimental protocol, and a troubleshooting guide to empower researchers in drug discovery and process development.
Scientific Principles: Mechanism and Key Parameters
The Buchwald-Hartwig amination is a Nobel prize-winning reaction that facilitates the formation of carbon-nitrogen bonds via a palladium catalyst.[1] The reaction's success with heteroaromatic substrates like bromo-indazoles hinges on the careful selection of the catalyst system and reaction conditions to navigate the specific challenges posed by these molecules, such as potential catalyst inhibition by the nitrogen-containing heterocycle.[3][4]
The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving several key steps. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism begins with an active Pd(0) species which is often generated in situ from a Pd(II) precatalyst.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-indazole, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: This is the final, product-forming step. The C–N bond is formed as the desired N-substituted indazole is released from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[6][7]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Component Selection Guide for Bromo-Indazole Amination
The choice of palladium source, ligand, base, and solvent are interdependent and crucial for achieving high yields and purity.
Palladium Precatalysts
While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often preferred.[5] These "precatalysts" are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[5] For challenging substrates like N-H containing indazoles, using a precatalyst can be particularly advantageous.[3]
Ligands: The Key to Success
The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and potentially coordinating heterocycles like indazoles, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.
| Ligand Name | Structure Type | Key Features & Application Notes |
| XPhos | Biaryl Phosphine | Highly general and effective for a wide range of aryl bromides, including heteroaromatics. A reliable first choice for screening. |
| RuPhos | Biaryl Phosphine | Often provides excellent results for N-arylation of heterocycles. Can be effective where other ligands fail. |
| BrettPhos | Biaryl Phosphine | Extremely bulky, providing high activity. Particularly useful for coupling with sterically hindered amines or aryl halides. |
| Xantphos | Bidentate Phosphine | A versatile ligand with a wide bite angle, often used for its broad applicability, though sometimes less reactive for unactivated chlorides.[8] |
Choice of Base
The base's role is to deprotonate the amine, but its strength and solubility can significantly impact the reaction. A base that is too strong may react with functional groups on the substrates, while one that is too weak will result in slow or no reaction.[9]
| Base | pKaH (approx.) | Characteristics & Use Cases |
| NaOt-Bu | 19 | Strong, highly reactive. Excellent for many couplings but can be incompatible with base-sensitive functional groups like esters.[5][9] |
| LiHMDS | 26 | Strong, non-nucleophilic. Useful for substrates with acidic protons, but the solid is air-sensitive.[9] |
| Cs₂CO₃ | 10 | A weaker, often highly effective base. Good functional group tolerance and solubility in common solvents.[5] |
| K₃PO₄ | 12.3 | A mild and inexpensive weak base with excellent functional group tolerance. Often requires higher temperatures or longer reaction times.[5][9] |
Solvents
Aprotic, non-coordinating solvents are generally preferred to avoid competition with the ligand or substrates for binding to the palladium center.[5]
-
Toluene & Dioxane: The most common solvents, offering a good balance of solubility for many substrates and a suitable boiling point for thermal reactions.
-
THF & t-BuOH: Also frequently used, sometimes in combination with other solvents.[5]
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.[5]
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic bromo-indazole with an amine. Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.
Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Methodology
Reagents & Equipment:
-
Bromo-indazole (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (e.g., XPhos, 1.2-1.5x mol of Pd)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the bromo-indazole (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the phosphine ligand, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the bromo-indazole. Add the amine coupling partner (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure N-substituted indazole product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Inappropriate ligand for the substrate. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).3. Increase the reaction temperature in 10-20 °C increments.4. Screen alternative ligands (e.g., switch from XPhos to RuPhos). |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. Catalyst decomposition. | 1. Use anhydrous solvents and reagents. Dry reagents if necessary.2. Use a more robust ligand or a precatalyst to maintain catalyst stability. |
| Poor Reproducibility | 1. Inconsistent reagent quality (especially base).2. Variable oxygen/moisture levels.3. Insolubility of reagents.[5] | 1. Use high-purity reagents from a reliable source. Grinding the base can sometimes help.[5]2. Standardize inerting procedure (e.g., number of vacuum/backfill cycles).3. Increase solvent volume or switch to a solvent with better solubilizing properties. |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Name-Reaction.com. (2026). Buchwald-Hartwig amination. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Broussard, C., et al. (2012). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2018). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie. Available at: [Link]
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- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Cross-Coupling Reactions of Bromo-indazoles
Abstract
The indazole scaffold is a privileged bicyclic heteroaromatic structure frequently incorporated into medicinally active compounds due to its ability to act as a versatile pharmacophore.[1][2] Functionalization of the indazole core is critical for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the regioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the indazole ring system, starting from readily accessible bromo-indazole precursors. This guide offers a comprehensive overview of the critical reaction parameters, field-proven protocols, and mechanistic insights for the most pivotal cross-coupling reactions involving bromo-indazoles: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Introduction: The Strategic Importance of Indazole Functionalization
Indazoles are cornerstone structural motifs in numerous therapeutic agents, exhibiting a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The ability to precisely install diverse substituents at various positions on the indazole ring is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.
Cross-coupling reactions have emerged as the premier method for this purpose, offering broad functional group tolerance and predictable reactivity.[1] Bromo-indazoles are ideal starting materials due to their stability and reactivity profile, which is generally higher than chloro-indazoles but more cost-effective than iodo-indazoles. This document serves as a practical guide for researchers to navigate the nuances of these powerful transformations.
A critical consideration in the chemistry of indazoles is the presence of the N-H proton. For couplings at certain positions, particularly C-3, protection of the N-H group is often necessary to prevent side reactions and catalyst inhibition.[4] Common protecting groups like tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) are employed, though conditions for coupling with unprotected (NH-free) indazoles have also been developed, enhancing synthetic efficiency.[2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between sp²-hybridized carbon atoms, owing to the mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1][3]
Mechanistic Causality
The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of reaction components is dictated by the need to efficiently facilitate each step.
-
Oxidative Addition : A Pd(0) species inserts into the C-Br bond of the bromo-indazole. This is often the rate-limiting step. The choice of ligand is critical here; electron-rich, bulky phosphine ligands accelerate this process.
-
Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[5]
-
Reductive Elimination : The two organic partners on the palladium center couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
Functionalization of the indazole core using tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
An In-Depth Guide to the Strategic Functionalization of the Indazole Core Utilizing tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of the indazole scaffold using this compound. We will delve into the strategic advantages of this building block and provide validated, step-by-step methodologies for its application in key synthetic transformations.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for conditions ranging from oncology to pain management.[3] Notable examples include Pazopanib and Axitinib, both potent kinase inhibitors used in cancer therapy, which feature the indazole core as a key structural motif.[3]
The strategic derivatization of the indazole ring is therefore a critical task in the generation of novel chemical entities with therapeutic potential. The building block, This compound , offers a robust and versatile platform for achieving this.
Strategic Advantages of the Reagent:
-
C4-Bromine Handle: The bromine atom at the C4-position is an ideal leaving group for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group on the N1-position serves a dual purpose. Firstly, it protects the indazole nitrogen from participating in unwanted side reactions, ensuring that functionalization occurs regioselectively at the C4-position.[4] Secondly, it can be cleanly removed under well-established conditions, revealing the N-H moiety which is often crucial for biological activity or can serve as a site for subsequent N-alkylation or N-arylation.[5][6]
Core Application: Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo group is primed for functionalization via palladium catalysis. This approach is one of the most powerful methods for C-C and C-N bond formation in modern organic synthesis.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[7][8]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[7] Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.
-
Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact reaction efficiency and must be compatible with the substrates.
-
Solvent: Aprotic polar solvents like dioxane, DMF, or toluene/water mixtures are typically used to ensure solubility of the reactants and facilitate the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated indazole.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | 6 | ~90-98 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 12 | ~75-85 |
| 2-Thiopheneboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 100 | 10 | ~80-90 |
Yields are approximate and based on literature for similar substrates. Optimization may be required.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties. This is particularly valuable as the arylamine motif is prevalent in bioactive molecules.
Causality Behind Experimental Choices:
-
Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[10]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a dry, inert-atmosphere reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the C4-aminated product.
Post-Functionalization Strategy: N1-Boc Deprotection
After successful functionalization at the C4-position, the final step is often the removal of the N1-Boc protecting group. This unmasks the N-H group, which can be critical for hydrogen bonding interactions with a biological target.
Causality Behind Method Selection:
-
Acidic Cleavage: The most common method involves treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. This method is fast and efficient but is not suitable for substrates containing other acid-labile functional groups.
-
Selective Basic Cleavage: For substrates with acid-sensitive groups, milder, selective methods have been developed. A catalytic amount of sodium methoxide (NaOMe) in methanol can effectively cleave the N-Boc group on indazoles without affecting other sensitive functionalities.[5]
Experimental Protocol: Standard N1-Boc Deprotection (Acidic)
-
Dissolve the N1-Boc protected indazole (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate to yield the deprotected N-H indazole, which can be further purified by crystallization or chromatography if necessary.
Visualization: N-Boc Deprotection Workflow
Caption: Workflow for the removal of the N1-Boc protecting group.
Synthesis of the Starting Material
For completeness, a plausible synthesis for this compound is provided, adapted from standard procedures.[11][12]
Step 1: Synthesis of 4-bromo-5-methyl-1H-indazole This step typically involves the diazotization of an appropriately substituted aniline followed by cyclization. Alternative routes starting from substituted toluenes are also described in patent literature.[13]
Step 2: Boc-Protection of 4-bromo-5-methyl-1H-indazole This is a standard protocol for the N-protection of indazoles.[11][12]
-
Dissolve 4-bromo-5-methyl-1H-indazole (1.0 equiv.) in an anhydrous solvent (e.g., Dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv.).[12]
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with the solvent and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to provide the title compound, which can be purified by recrystallization or column chromatography.
References
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines . Taylor & Francis Online. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . Arkivoc. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . National Institutes of Health (NIH). [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence . National Institutes of Health (NIH). [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH . ResearchGate. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups . ACS Publications. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism . MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . RSC Publishing. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Institutes of Health (NIH). [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists . ACS Publications. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling . National Institutes of Health (NIH). [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . ResearchGate. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling . CORE. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate . International Union of Crystallography. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . HAL Open Science. [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes . RSC Publishing. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid . ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview . ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions . YouTube. [Link]
-
Ligand design for cross-couplings: phosphines . YouTube. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives
Introduction: The Indazole Scaffold and the Advent of Microwave Chemistry
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Derivatives of indazole are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This therapeutic versatility has established the indazole scaffold as a "privileged structure" in drug discovery, leading to the development of numerous pharmaceuticals.[2]
Traditionally, the synthesis of these valuable molecules has been hampered by methods requiring harsh reaction conditions, prolonged heating, and often resulting in modest yields and significant byproduct formation.[3] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating.[4][5] By utilizing microwave irradiation, chemists can achieve dramatic reductions in reaction times (from hours to minutes), significant improvements in yields, and cleaner reaction profiles, all while adhering to the principles of green chemistry.[3][6][7]
This guide provides an in-depth exploration of the principles, protocols, and practical applications of microwave-assisted synthesis for the preparation and functionalization of indazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative technology for accelerated and efficient synthesis.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Conventional heating methods are often inefficient, relying on the conduction of thermal energy from an external source through the vessel walls to the reaction mixture.[8] This process is slow and creates thermal gradients within the sample. In contrast, microwave heating utilizes the ability of a solvent or reactant to absorb microwave energy directly and convert it into heat.[1] This dielectric heating mechanism operates through two primary phenomena:
-
Dipolar Polarization: Polar molecules, like many organic solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[1]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the conversion of kinetic energy into thermal energy, further contributing to the heating of the reaction mixture.
This direct and instantaneous "in-core" heating is the primary reason for the dramatic rate accelerations observed in MAOS, often leading to a 10- to 1,000-fold increase in reaction rates compared to conventional methods.[6]
Visualizing the Workflow: A General Approach to MAOS
The application of microwave synthesis follows a logical and streamlined workflow, which is depicted below. This process ensures safety, reproducibility, and efficiency.
Caption: General workflow for microwave-assisted organic synthesis (MAOS).
Core Synthetic Protocols: Building the Indazole Ring
Several classical and modern synthetic strategies can be adapted for the microwave-assisted synthesis of the indazole core. Below are detailed protocols for two highly effective methods.
Protocol 1: One-Pot, Two-Step Synthesis of 1-Aryl-1H-Indazoles
This highly efficient protocol involves the initial microwave-mediated formation of an arylhydrazone from a 2-halobenzaldehyde or 2-haloacetophenone, followed by a copper-catalyzed intramolecular N-arylation in the same vessel to yield the desired 1-aryl-1H-indazole.[9] This one-pot approach avoids the isolation of the intermediate hydrazone, saving time and improving overall efficiency.[9]
Reaction Scheme:
(Self-generated image, not from a direct search result)
Caption: Logical flow of the one-pot, two-step indazole synthesis.
Detailed Experimental Protocol:
-
Reagent Preparation: To a dedicated 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-halobenzaldehyde (1.0 mmol, 1.0 equiv) and the appropriate phenylhydrazine (1.1 mmol, 1.1 equiv).
-
Hydrazone Formation: Add a suitable high-boiling point polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) (3-5 mL). Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.[9]
-
Cyclization Setup: After cooling the vial to a safe temperature (below 50 °C), open it and add the catalyst system: copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Intramolecular N-Arylation: Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 160 °C for an additional 10-20 minutes.[9]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-aryl-1H-indazole.
Causality and Field-Proven Insights:
-
Why a One-Pot, Two-Step Approach? The intermediate arylhydrazones can be unstable and difficult to isolate. Performing the reaction in a single pot without isolation improves the overall yield and significantly reduces handling time.[4]
-
The Role of the Copper Catalyst: Copper-catalyzed N-arylation (an Ullmann-type coupling) is highly effective for forming the crucial N-C bond to close the indazole ring. The diamine ligand is critical as it chelates to the copper(I) center, increasing its solubility and catalytic activity.[10]
-
Solvent Choice: High-boiling point, polar solvents like NMP and DMF are excellent choices for microwave chemistry as they efficiently absorb microwave energy and allow for reactions to be conducted at elevated temperatures and pressures, further accelerating the reaction rate.
Protocol 2: Cyclization of Salicylaldehyde Hydrazones
An alternative green chemistry approach utilizes readily available salicylaldehydes (2-hydroxybenzaldehydes) and hydrazine hydrate.[11] This method often proceeds in more environmentally benign solvents like ethanol or even water.[2][12]
Detailed Experimental Protocol:
-
Reagent Combination: In a 10 mL microwave vial with a stir bar, combine the substituted salicylaldehyde (1.0 mmol, 1.0 equiv) and hydrazine hydrate (2.0 mmol, 2.0 equiv) in 5 mL of ethanol.[11]
-
Hydrazone Formation: Irradiate the mixture in a microwave reactor at a power level of 350 W for approximately 8 minutes to form the hydrazone intermediate.[11]
-
Cyclization: To the resulting mixture, add a catalytic amount of acid (e.g., a few drops of acetic acid or acidic ethanol) and a base such as K₂CO₃.[11] Irradiate again at a slightly higher power level (e.g., 420 W) for 10-15 minutes.[11]
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC).[2] Upon completion, cool the vial. The product may precipitate upon cooling. If not, the mixture can be concentrated and the residue purified by recrystallization from ethanol or by silica gel chromatography.[2][11]
Data-Driven Comparison: Microwave vs. Conventional Heating
The advantages of MAOS are most evident when directly compared to traditional reflux heating methods. Microwave irradiation consistently delivers superior results in significantly less time.
| Entry | Reaction Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Fold Time Reduction | Yield Increase | Reference |
| 1 | 2-Substituted Indole Synthesis | 2 - 8 hours / 60-75% | 3 - 10 minutes / 85-95% | ~40-48x | 1.2-1.4x | [13][14] |
| 2 | N-Alkynylation of Indazole | 24 hours / Moderate | 30 minutes / Good to Excellent | ~48x | Significant | [15] |
| 3 | Suzuki Coupling on Bromoindazole | 12 hours / 67-89% | 40 minutes / 67-89% | ~18x | Maintained | [15] |
| 4 | Quinoline-fused Heterocycles | Several hours / 62-65% | 5 minutes / 92-97% | Significant | ~1.5x | [16] |
Data compiled and synthesized from multiple sources indicating general trends.[13][14][15][16]
Functionalization of the Indazole Scaffold
Microwave assistance is not limited to the initial ring formation. It is an invaluable tool for the subsequent functionalization of the indazole core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Transition-metal-catalyzed cross-coupling reactions are particularly well-suited for MAOS.[3][15]
-
Suzuki and Heck Couplings: Palladium-catalyzed reactions to form C-C bonds at various positions of the indazole ring can be completed in minutes under microwave irradiation, often with improved yields compared to lengthy conventional heating.[15]
-
N-Arylation and N-Alkylation: The functionalization of the indazole nitrogen atoms is crucial for tuning the molecule's properties. Copper- or palladium-catalyzed N-arylation and various N-alkylation reactions are dramatically accelerated with microwaves.[15]
Safety in Microwave Chemistry: A Paramount Concern
While MAOS is a powerful technique, it requires strict adherence to safety protocols. Unlike domestic microwave ovens, dedicated laboratory microwave reactors are equipped with essential safety features.[3]
-
Pressure and Temperature Monitoring: Reactions are performed in sealed, pressure-rated vessels.[17] Modern reactors continuously monitor internal pressure and temperature, automatically adjusting power output to prevent runaway reactions.
-
Vessel Integrity: Always use vessels specifically designed for microwave chemistry.[17] Never use standard laboratory glassware, which is not designed to withstand the high pressures generated.
-
Solvent Safety: Be aware of the properties of the solvents being used. Highly volatile or flammable solvents require special consideration. Never microwave flammable or toxic materials outside of a properly ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, lab coats, and appropriate gloves, is mandatory.[13][18] Thermal gloves should be used when handling hot reaction vessels.[18]
Conclusion: A New Standard in Synthesis
Microwave-assisted synthesis has transitioned from a niche technology to a mainstream tool in modern organic and medicinal chemistry. For the synthesis and functionalization of indazole derivatives, it offers an unparalleled combination of speed, efficiency, and environmental friendliness. By dramatically shortening discovery and development timelines, MAOS empowers researchers to explore chemical space more rapidly and effectively, accelerating the journey from concept to candidate in drug development.[4][6]
References
-
Pabba, C. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazon. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Available at: [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]
-
Semantic Scholar. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
-
NIH National Library of Medicine. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
-
MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
ACS Publications. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available at: [Link]
-
ResearchGate. (2012). (PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2018). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Available at: [Link]
-
NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available at: [Link]
-
Biotage. (n.d.). Microwave Reaction Tutorial. Available at: [Link]
-
ACS Publications. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available at: [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
-
NIH National Library of Medicine. (2008). Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase. Available at: [Link]
-
Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. Available at: [Link]
-
ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available at: [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available at: [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]
-
Kansas State University. (2025). Microwave Safety. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate by column chromatography. As a key intermediate in the synthesis of bioactive molecules, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of experimental outcomes[1]. This document moves beyond a simple protocol, offering a framework of scientific principles and troubleshooting strategies to empower users to overcome common purification challenges.
Part 1: Foundational Principles for Chromatographic Purification
The successful purification of this compound hinges on a clear understanding of the interplay between the analyte, the stationary phase, and the mobile phase.
-
The Analyte: The target molecule contains a relatively non-polar indazole core, substituted with a bromine and a methyl group, and a bulky, moderately polar tert-butoxycarbonyl (Boc) protecting group. This structure imparts an overall moderate polarity, making it an ideal candidate for normal-phase chromatography. A crucial characteristic is the acid-labile nature of the N-Boc group, which can be cleaved under acidic conditions[2][3]. Standard silica gel possesses an acidic surface due to the presence of silanol (Si-OH) groups, a factor that must be managed to prevent on-column degradation of the target compound[4].
-
The Stationary Phase: Silica gel (SiO₂) is the most common and cost-effective stationary phase for this type of separation. Its polar surface interacts with polar functional groups in the molecules of a mixture, slowing their movement down the column. For our target compound, standard flash-grade silica gel (40-63 µm particle size) is typically effective.
-
The Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (e.g., Hexanes, Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane) is used to elute the compounds. By varying the ratio of these solvents, the polarity of the mobile phase is modulated to achieve separation. A higher proportion of the polar solvent will increase the eluting power, causing compounds to move faster down the column.
Part 2: Experimental Protocol: A Validated Workflow
This protocol provides a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, the ideal mobile phase composition must be determined via TLC. This preliminary step saves significant time and resources.
-
Prepare TLC Chambers: Use several chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (like Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate in a prepared chamber and allow the solvent to run up the plate.
-
Visualize: View the developed plate under a UV lamp (254 nm).
-
Analyze: The optimal solvent system is one that moves the desired product to a retention factor (Rf) of ~0.25-0.35 . Impurities should be well-separated from the product spot.
Step 2: Column Preparation and Sample Loading
-
Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica weight to crude material weight).
-
Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained[5].
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution compared to liquid loading.
-
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Use gentle air pressure to start the flow.
-
Gradient Elution: It is often effective to start with a less polar mobile phase (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, and then gradually increase the polarity (e.g., to 90:10, 85:15) to elute the product and then more polar impurities. This gradual increase provides better separation than a single, isocratic solvent system[6].
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Progress: Spot fractions onto a TLC plate to track the elution of the product. Combine the fractions that contain the pure product.
-
Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to yield the purified product.
Visual Workflow for Column Chromatography
Caption: Workflow for purification via column chromatography.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification in a question-and-answer format.
Q1: My product is coming off the column with impurities (poor separation). What should I do?
A1: This is the most common issue and usually relates to the mobile phase.
-
Root Cause: Your eluent is likely too polar, causing all compounds to travel too quickly down the column without sufficient interaction with the silica. On a TLC plate, this would correspond to a high Rf value (>0.5) for your product.
-
Solution: Decrease the polarity of your mobile phase. If you used an 8:2 Hexane:Ethyl Acetate mixture, try a 9:1 or even 9.5:0.5 mixture. A finer separation can be achieved by using a shallower polarity gradient during elution.
Q2: I see a long streak on my TLC plate and my final yield is low. What's happening?
A2: This often indicates on-column decomposition of the product.
-
Root Cause: The N-Boc protecting group is known to be sensitive to acid[7][8]. The acidic surface of the silica gel can catalyze the hydrolysis of the Boc group, leading to the formation of the unprotected indazole. This byproduct has a different polarity and can appear as a streak or a separate spot.
-
Expert Solution:
-
Deactivate the Silica: Before packing, wash your silica gel with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine (TEA) in your eluent. This neutralizes the acidic silanol groups.
-
Buffer the Mobile Phase: Add 0.1-0.5% TEA to your mobile phase during the entire run. This maintains a less acidic environment on the column. Be aware that TEA is volatile and should be removed thoroughly during rotary evaporation.
-
Q3: My product won't come off the column. It's stuck at the top.
A3: This indicates your mobile phase is not polar enough to displace the compound from the silica gel.
-
Root Cause: The Rf of your compound in this eluent is likely 0.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using 9:1 Hexane:EtOAc, switch to 8:2, then 7:3, and so on, until the compound begins to elute. Patience is key; sudden, large jumps in polarity can crack the silica bed or cause impurities to co-elute with your product.
Q4: The spots on my TLC are "tailing" or "comet-shaped" instead of round.
A4: Tailing can be caused by several factors.
-
Root Cause 1: Compound-Silica Interaction. Highly polar or basic functional groups can interact too strongly with acidic silanol sites, causing the trailing edge of the spot to move more slowly than the leading edge.
-
Solution 1: As with decomposition, adding a small amount of a modifier like triethylamine to the eluent can often resolve this by competing for the active sites on the silica.
-
Root Cause 2: Column Overloading. Too much sample has been loaded onto the column for its size.
-
Solution 2: Reduce the amount of crude material or use a larger column with more silica gel.
-
Root Cause 3: Inappropriate Spotting Solvent. The solvent used to spot the TLC plate is too polar.
-
Solution 3: Ensure the spotting solvent is of minimal polarity and the spot is as small and concentrated as possible.
Q5: My compound crystallized on top of the column after I loaded it.
A5: This happens when the compound is not soluble in the initial mobile phase.
-
Root Cause: The sample was loaded in a solvent that was evaporated, and upon addition of the non-polar starting eluent, the compound precipitated.
-
Solution: This is a primary reason why dry loading is highly recommended. By adsorbing the compound onto silica first, it is already in a dispersed state and interacts smoothly with the mobile phase as it flows through. If you must use liquid loading, dissolve the sample in the absolute minimum amount of a solvent that is slightly more polar than your mobile phase to ensure it enters the column in solution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Data Summary Table
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Flash Silica Gel (40-63 µm) | Standard for general purification, providing good balance of resolution and flow rate. |
| Mobile Phase System | Hexanes / Ethyl Acetate | Offers a good polarity range for this class of compound and both solvents are easily removed. |
| TLC Rf Target | 0.25 - 0.35 | Provides the best separation on a preparatory column, ensuring good resolution from impurities. |
| Sample Loading | Dry Loading | Minimizes band broadening, prevents sample precipitation, and improves overall separation efficiency[5]. |
| Elution Mode | Step or Linear Gradient | More effective than isocratic elution for complex mixtures, allowing for elution of a wider range of impurities. |
| Additive (if needed) | 0.1 - 1.0% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent Boc deprotection and reduce peak tailing[6]. |
References
- Patel, M., et al. (2014). Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
Naveen, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Organic Syntheses. Purification by Flash Column Chromatography. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
Organic Chemistry Portal. Indazole Synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Wang, Y., et al. (2009). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry. [Link]
-
Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. What is a good way to select mobile phase in chromatography?[Link]
-
ACE HPLC. HPLC Troubleshooting Guide. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Murray, P. R. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Protective Devices and Column Repair. [Link]
Sources
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- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The indazole core is a privileged scaffold in modern drug discovery, yet its synthesis is often plagued by challenges, most notably the formation of side products. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Section 1: Troubleshooting Regioselectivity in N-Substitution
One of the most persistent challenges in indazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation. The indazole anion is ambidentate, meaning subsequent reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers that are difficult to separate.
Q1: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I favor the N1 product?
A1: Achieving N1 selectivity is often a matter of thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. [1][2] To favor the N1 product, reaction conditions should be chosen to allow for equilibration to the more stable isomer.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: Fast, irreversible reactions (often at low temperatures with strong, non-coordinating bases) can lead to a mixture of products reflecting the relative nucleophilicity of the N1 and N2 positions in the indazole anion. The N2 position is often the kinetic site of attack due to its higher steric accessibility.
-
Solvent and Base Effects: The choice of base and solvent system is critical. Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leading to a "naked" indazole anion and reduced selectivity.[3] Conversely, less polar solvents like THF can promote the formation of ion pairs, influencing the reaction's regiochemical outcome.[1][2]
Troubleshooting Protocol:
-
Base and Solvent Selection: Switch to sodium hydride (NaH) as the base in tetrahydrofuran (THF).[1][2] This combination has been shown to be highly selective for the N1 position across a range of substrates. The coordination of the sodium cation between the N2 atom and a substituent at the C3 position can sterically hinder attack at N2, directing the electrophile to N1.[3]
-
Temperature: Run the reaction at room temperature or with gentle heating (e.g., 50 °C). This allows the initially formed kinetic N2 product to potentially revert and equilibrate to the more stable thermodynamic N1 product.[1][2][3]
-
Electrophile Choice: While less influential than the base/solvent system, "harder" electrophiles sometimes show a slight preference for the "harder" N1 nitrogen. However, this is not a universally reliable method. A more robust approach involves using specific activating groups that can be later removed.
Data-Driven Insights: Influencing N1 vs. N2 Selectivity
| Parameter | Condition Favoring N1 (Thermodynamic) | Condition Favoring N2 (Kinetic/Specific) | Rationale |
| Base | NaH, K₂CO₃ | Cs₂CO₃, KHMDS | Na⁺ can coordinate to N2, sterically blocking it.[3] Cs⁺ is a larger, "softer" cation, leading to a more reactive anion and kinetic control. |
| Solvent | THF, Dioxane | DMF, DMSO | Non-polar solvents promote ion pairing and thermodynamic control. Polar aprotic solvents favor a "free" anion, leading to kinetic products.[1][2] |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature | Higher temperatures facilitate equilibration to the more stable N1 isomer.[3] |
| Substituents | Bulky C3-substituents | Electron-withdrawing C7-substituents | Steric hindrance at C3 disfavors N2 alkylation.[4] EWGs at C7 can electronically favor N2 substitution.[1][5] |
Q2: I specifically need the N2-substituted indazole. How can I achieve this selectively?
A2: Selective synthesis of N2-alkylated indazoles often relies on steering the reaction towards kinetic control or using specific directing effects.
Root Cause Analysis:
-
Steric and Electronic Effects: The N2 position is generally more sterically accessible, making it the preferred site for kinetically controlled reactions. Furthermore, the electronic nature of the indazole ring can be modulated by substituents to favor N2 attack. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[1][5]
-
Reaction Type: Certain named reactions are inherently selective for the N2 position. The Davis-Beirut reaction, for example, is a classical method for synthesizing 3-oxy-substituted 2H-indazoles.[6]
Troubleshooting Protocol:
-
Directed Synthesis (Davis-Beirut Reaction): If your target molecule is compatible, consider a de novo synthesis using the Davis-Beirut reaction, which proceeds via condensation of an o-nitrobenzaldehyde with a primary amine, followed by cyclization to selectively form the 2H-indazole.[6]
-
Acid-Catalyzed Alkylation: An alternative to base-mediated alkylation is to use acid catalysis with specific alkylating agents. For example, reacting 1H-indazoles with alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid provides high selectivity for the N2 position.[4][7] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[4]
-
Substituent Effects: If you are designing a synthesis from scratch, placing a strong electron-withdrawing group like -NO₂ or -CO₂Me at the C7 position can strongly direct alkylation to the N2 position, even under conditions that might otherwise favor N1.[1][5]
Workflow: Logic for Choosing an N-Alkylation Strategy
Caption: Decision workflow for selecting N1 vs. N2 alkylation methods.
Section 2: Troubleshooting Byproducts from Ring Formation
The method chosen for constructing the indazole ring itself can lead to a variety of unwanted side reactions, including the formation of dimers, hydrazones, and other heterocyclic systems.
Q3: My indazole synthesis from salicylaldehyde and hydrazine is giving a low yield and a lot of colored impurities. What's happening?
A3: This synthetic route is known to be susceptible to side reactions, particularly the formation of hydrazone and dimeric byproducts, especially at elevated temperatures. [8]
Root Cause Analysis:
-
Hydrazone Formation: The initial condensation of salicylaldehyde with hydrazine forms a hydrazone intermediate. If cyclization is slow or incomplete, this intermediate can persist or react further.
-
Dimerization: Reactive intermediates in the reaction mixture can be attacked by the starting indole, which acts as a nucleophile. This is especially problematic with electron-rich indoles and can lead to intensely colored dimeric impurities.[9]
Troubleshooting Protocol:
-
Control Temperature: Maintain strict temperature control. Elevated temperatures can promote side reactions.[8]
-
Solvent Choice: While acidic ethanol is common, aprotic solvents like DMSO or DMF have been reported to provide higher yields in some cases.[8]
-
Alternative Routes: If problems persist, consider a milder, more modern synthetic route. For example, the cyclization of o-aminobenzoximes using methane sulfonyl chloride is a metal-free method that proceeds under mild conditions and tolerates a wide range of functional groups.[8]
Q4: I'm attempting a Sundberg or Cadogan-style reductive cyclization of a nitro-aromatic precursor and getting N-O bond-containing byproducts. How can I avoid these?
A4: The formation of N-O bond-containing impurities (like N-oxides) in reductive cyclizations suggests that the reaction may not be proceeding cleanly through the desired nitrene intermediate pathway. Instead, alternative mechanisms, such as a five-center 6π electrocyclization, might be competing.
Root Cause Analysis:
-
Incomplete Reduction: The reducing agent (often a phosphite or phosphine) may not be efficiently deoxygenating the nitro group to the necessary nitrene or related reactive species.
-
Competing Pathways: Mechanistic studies on related indole syntheses have shown that N-O bond-containing byproducts can be isolated, which is inconsistent with a pure nitrene mechanism. This implies that other cyclization pathways are accessible and may become dominant under certain conditions.
Troubleshooting Protocol:
-
Optimize Reducing Agent: Ensure the reducing agent (e.g., triethyl phosphite) is of high quality and used in sufficient excess (typically 3-5 equivalents).
-
Temperature and Reaction Time: These reactions often require high temperatures (e.g., >150 °C in a sealed tube or microwave reactor). Systematically screen a range of temperatures and reaction times to find the optimal window where the desired cyclization outcompetes byproduct formation.
-
Solvent: Use high-boiling, non-reactive solvents like diphenyl ether or Dowtherm A.
-
Consider Mechanistic Alternatives: If byproducts persist, it may indicate that the desired pathway is not favored for your specific substrate. Exploring a different synthetic strategy that avoids reductive cyclization of a nitro group may be necessary.
Mechanism: Competing Pathways in Reductive Cyclization
Caption: Simplified view of desired vs. side reaction pathways.
Section 3: Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation of 3-Substituted Indazoles
This protocol is optimized for achieving high N1-regioselectivity, based on the findings that NaH in THF provides excellent thermodynamic control.[1][2]
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., n-pentyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq).
-
Deprotonation: Add anhydrous THF to create a ~0.1 M solution. Cool the flask to 0 °C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: NaH is highly reactive and generates H₂ gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LCMS indicates consumption of the starting material). For less reactive electrophiles, gentle heating to 40-50 °C may be required.
-
Quench: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the N1-alkylated indazole.
-
Characterization: Confirm the regiochemistry using 1D and 2D NMR techniques. An HMBC experiment showing a correlation between the N-alkyl CH₂ protons and the indazole C7a carbon confirms N1 substitution.[1]
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal Website. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal Website. [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929–1942. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]
-
Ramirez, A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLOS ONE, 17(8), e0272421. [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Wikipedia Website. [Link]
-
Beaver, M. G., et al. (2017). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 82(21), 11495–11504. [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1929–1942. [Link]
-
Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the N-methylation of amino-indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-methylation of amino-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical transformation. The indazole nucleus is a privileged scaffold in drug discovery, but its N-alkylation is often plagued by challenges, most notably the control of regioselectivity.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your desired N-methylated amino-indazole isomer with confidence and reproducibility.
The Core Challenge: Regioselectivity in Indazole Alkylation
The primary hurdle in the N-methylation of any indazole, including amino-substituted variants, is controlling the site of methylation. The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of N1- and N2-alkylated isomers, which can be difficult to separate and lead to low yields of the desired product.[1][3] The ratio of these isomers is highly dependent on the substrate's electronic and steric properties, as well as the specific reaction conditions employed (base, solvent, temperature, and methylating agent).[4][5]
The presence of an additional nucleophilic site—the amino group—adds another layer of complexity, with the potential for undesired methylation on the exocyclic nitrogen. This guide will address both of these challenges systematically.
Figure 1: Competing nucleophilic sites in the methylation of a generic amino-indazole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the N-methylation of amino-indazoles in a practical, question-and-answer format.
Q1: I'm getting a mixture of N1 and N2 methylated products. How can I favor one over the other?
Answer: This is the most common problem and stems from the dual reactivity of the indazole nitrogens. The key is to understand and manipulate the balance between kinetic and thermodynamic control.
-
For the N1-Isomer (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer.[6] To favor its formation, you need conditions that allow for equilibration or are under thermodynamic control.
-
Mechanism & Causality: Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a highly effective strategy.[4][7] The Na⁺ counter-ion is believed to form a "tight ion pair" with the indazole anion. This association, particularly if there are coordinating groups at the C7 position, sterically hinders the N1 position, but electronic factors often lead to the N1 anion being the more stable conjugate base, ultimately favoring alkylation at this site. For substrates with a C3-ester, chelation of the sodium cation between the ester carbonyl and N2 can direct alkylation to the N1 position.[8]
-
Recommendation: Use NaH in dry THF. This combination has been shown to provide excellent N1 selectivity for a wide range of indazole substrates.[4][7]
-
-
For the N2-Isomer (Kinetic Product): The N2 position is often the site of initial, faster attack, making it the kinetically favored product.[6]
-
Mechanism & Causality: The lone pair on the N2 nitrogen is considered more sterically accessible for neutral indazoles.[6] Conditions that prevent equilibration and favor a rapid reaction will often yield more of the N2 isomer. Mildly acidic conditions can also promote selective N2 alkylation.[6] A highly effective modern method involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[9][10] The proposed mechanism involves protonation of the imidate, making it a potent electrophile that is preferentially attacked by the N2 nitrogen.[9]
-
Recommendation: For selective N2-methylation, consider using methyl 2,2,2-trichloroacetimidate with a catalytic amount of TfOH.
-
Q2: My reaction is incomplete, or the yield is very low. What are the likely causes?
Answer: Low conversion or yield can be traced to several factors.
-
Ineffective Deprotonation: If using a base like NaH or K₂CO₃, ensure it is fresh and the solvent is rigorously dried. NaH is notoriously sensitive to moisture. Incomplete deprotonation means less of the reactive indazole anion is available.
-
Poor Electrophile Reactivity: While methyl iodide and dimethyl sulfate are common, they can sometimes be sluggish. Ensure your methylating agent is of high quality. For more challenging substrates, a more reactive electrophile like methyl triflate or trimethyloxonium tetrafluoroborate (Meerwein's reagent) could be considered, though these may alter regioselectivity.[6]
-
Reaction Temperature: Standard Sₙ2 alkylations often require heat.[1] If your reaction is slow at room temperature, consider gently heating it (e.g., to 50-80 °C), monitoring carefully for side product formation.
-
Steric Hindrance: Substituents near the nitrogen atoms, particularly at the C7 position, can significantly slow down the reaction rate at N1.[11] If your substrate is sterically hindered, longer reaction times or higher temperatures may be necessary.
Q3: The amino group on my indazole is getting methylated. How can I prevent this side reaction?
Answer: This is a classic chemoselectivity problem. The exocyclic amino group is also a nucleophile and can compete with the ring nitrogens.
-
Assess Relative Nucleophilicity: Aromatic amines are generally less nucleophilic than the indazole anion. In many cases, under basic conditions where the indazole is deprotonated, methylation will occur preferentially on the ring. However, with highly reactive methylating agents or under certain conditions, methylation of the amino group is a significant risk.
-
Employ a Protecting Group: The most robust solution is to protect the amino group before methylation.
-
Recommended Protocol:
-
Protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate (Boc₂O). This is a stable protecting group that deactivates the nitrogen's nucleophilicity.
-
Perform the desired N1 or N2 methylation on the protected amino-indazole using one of the selective protocols described in this guide.
-
Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the free amine and yield the final product.
-
-
Figure 2: A validated workflow for the N-methylation of sensitive amino-indazoles.
Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving high regioselectivity.
Protocol 1: Highly Selective N1-Methylation via Thermodynamic Control
This protocol is adapted from methodologies proven to favor the N1 isomer.[4][7] It relies on the use of sodium hydride in THF.
Materials:
-
Amino-indazole (or Boc-protected amino-indazole) (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add the NaH dispersion.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Decant the hexane carefully via cannula.
-
Solvent & Substrate Addition: Add anhydrous THF to the flask, followed by cooling the suspension to 0 °C in an ice bath. Add a solution of the amino-indazole substrate in anhydrous THF dropwise over 15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add the methylating agent (MeI or DMS) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.[2]
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute with water and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N1-methylated isomer.
Protocol 2: Highly Selective N2-Methylation via Acid Catalysis
This protocol utilizes modern conditions for the selective formation of the N2 isomer.[9][10]
Materials:
-
Amino-indazole (or Boc-protected amino-indazole) (1.0 equiv)
-
Methyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the amino-indazole substrate and methyl 2,2,2-trichloroacetimidate.
-
Solvent Addition: Add anhydrous DCM.
-
Initiation: Cool the mixture to 0 °C. Add the TfOH dropwise. A mild exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the N2-methylated isomer.
Data Summary: Influence of Conditions on Regioselectivity
The choice of base and solvent has a profound impact on the N1:N2 product ratio. The following table summarizes typical outcomes for a generic indazole. Note that ratios can vary significantly based on the specific substituents on the amino-indazole.
| Base | Solvent | Typical N1:N2 Ratio | Control Type | Reference(s) |
| NaH | THF | >95 : 5 | Thermodynamic | [4][7] |
| K₂CO₃ | DMF | ~58 : 42 | Mixed/Variable | [1] |
| Cs₂CO₃ | DMF | Variable | Variable | [2] |
| Cs₂CO₃ | Dioxane | High N1 (w/ tosylate) | Thermodynamic | [3] |
| None (TfOH cat.) | DCM | <5 : >95 | Kinetic | [9][10] |
References
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Babu, S. A., et al. (2015). Synthesis, characterization and antimicrobial studies of novel 1, 2-disubstituted-1H-benzo [d] imidazole derivatives. Journal of Chemical and Pharmaceutical Research. (Note: While the direct link is to a general research article, the principles of kinetic vs. thermodynamic control cited are foundational and discussed in sources like this ResearchGate topic: [Link])
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Luo, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Luo, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]
-
Alam, M. M., & Keating, M. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Selective Deprotection of N-Boc on Indazole Rings
Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the selective deprotection of N-Boc on indazole rings. Our goal is to equip you with the knowledge to navigate the complexities of this common yet often challenging transformation in organic synthesis.
Introduction: The Indazole N-Boc Deprotection Challenge
The tert-butyloxycarbonyl (Boc) group is a cornerstone of nitrogen protection in modern organic synthesis due to its general stability and predictable lability under acidic conditions.[1] However, when attached to the indazole nucleus, its removal can be nuanced. The electron-deficient nature of the indazole ring and the potential for side reactions with other functionalities on your molecule necessitate a carefully considered deprotection strategy. This guide will walk you through method selection, troubleshooting common issues, and understanding the mechanistic underpinnings of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-Boc deprotection on an indazole ring?
The primary methods for N-Boc deprotection on indazoles fall into three main categories: acidic hydrolysis, thermal cleavage, and basic conditions.
-
Acidic Hydrolysis: This is the most prevalent method. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used.[1][2]
-
Thermal Deprotection: Heating the N-Boc indazole in a suitable solvent can effect the removal of the Boc group, often without the need for any reagents.[3]
-
Basic Conditions: While less common for Boc groups, certain N-Boc protected heterocycles, including indazoles, can be deprotected using bases like sodium methoxide (NaOMe) in methanol.[4]
Q2: How do I choose between TFA and HCl for acidic deprotection?
The choice between TFA and HCl often depends on the other functional groups in your molecule and the desired workup procedure.
-
TFA is highly effective and reactions are often rapid. It is typically used in dichloromethane (DCM). A common concern is that the resulting trifluoroacetate salt can sometimes be difficult to handle or may require an additional step to neutralize.
-
HCl , often used as a solution in dioxane or diethyl ether, is also very effective. The resulting hydrochloride salt often precipitates from non-polar solvents, which can be a convenient way to isolate the product. However, prolonged exposure to strong HCl can sometimes lead to the degradation of sensitive substrates.
Q3: Can I selectively deprotect an N-Boc group on an indazole in the presence of other acid-sensitive groups?
Yes, this is a common challenge and requires careful selection of reagents and conditions.
-
In the presence of a t-butyl ester: This is notoriously difficult as both groups are labile to strong acids. Milder acidic conditions, such as using p-toluenesulfonic acid in THF/DCM, have been reported to offer some selectivity.[5] Alternatively, non-acidic methods like thermal or basic deprotection should be considered.
-
In the presence of other Boc-protected amines: Selective deprotection can sometimes be achieved through careful temperature control in thermal deprotections. For instance, an aryl N-Boc group may be cleaved at a lower temperature than an alkyl N-Boc group.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Incomplete or Slow Deprotection
Question: I am seeing a significant amount of starting material remaining even after extended reaction times with TFA/DCM. What could be the issue?
Possible Causes and Solutions:
-
Insufficient Acid: While a 20-50% solution of TFA in DCM is standard, highly substituted or electron-poor indazoles may require a higher concentration or even neat TFA.[5]
-
Presence of Water: Traces of water can hydrolyze the acid, reducing its effective concentration.[5] Ensure you are using anhydrous solvents and fresh TFA.
-
Steric Hindrance: Bulky groups near the N-Boc group can slow down the reaction. In such cases, increasing the temperature (if the substrate is stable) or switching to a different method, like thermal deprotection, may be beneficial.
-
Reaction Temperature: While many deprotections proceed at room temperature, cooling the reaction to 0 °C can sometimes slow down the desired reaction more than it prevents side reactions. If your molecule is stable, running the reaction at room temperature or even gentle heating (e.g., 40-50°C) with HCl/dioxane can be effective.[5]
Scenario 2: Formation of Unidentified Byproducts
Question: My reaction is consuming the starting material, but I am getting a complex mixture of products instead of my desired deprotected indazole. What is happening?
Possible Causes and Solutions:
-
Degradation of the Indazole Ring: Indazoles can be sensitive to strongly acidic conditions, especially at elevated temperatures. Consider using milder conditions, such as formic acid or a lower concentration of TFA.
-
Reaction with Scavengers: During deprotection, the released t-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule. Adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture can trap the t-butyl cation and prevent these side reactions.
-
Cleavage of Other Protecting Groups: As mentioned in the FAQs, other acid-labile groups may be cleaved. If this is the case, you will need to explore orthogonal protection strategies or switch to a non-acidic deprotection method.
Scenario 3: Concomitant Deprotection During Other Reactions
Question: I am performing a Suzuki cross-coupling on my N-Boc indazole, and I am observing significant N-Boc deprotection. How can I avoid this?
Possible Causes and Solutions:
This is a known phenomenon, particularly with microwave-assisted Suzuki reactions.[6] The combination of elevated temperatures and potentially acidic or basic conditions during the coupling can lead to the loss of the Boc group.[6][7]
-
Lower Reaction Temperature: If possible, try running the Suzuki coupling at a lower temperature using a more active catalyst system.
-
Choice of Base: A milder base might mitigate the deprotection.
-
Embrace the Tandem Reaction: In some cases, this "side reaction" can be used to your advantage in a one-pot tandem cross-coupling/deprotection sequence, which can be highly efficient.[6]
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with TFA/DCM
-
Dissolve the N-Boc indazole in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For workup, you can either precipitate the trifluoroacetate salt with a non-polar solvent like diethyl ether or perform a basic workup by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Deprotection with HCl in Dioxane
-
Dissolve the N-Boc indazole in a minimal amount of a co-solvent like methanol or DCM if it is not soluble in dioxane alone.
-
Add a 4 M solution of HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
The deprotected indazole hydrochloride salt may precipitate from the solution. If so, it can be isolated by filtration.
-
Alternatively, the reaction mixture can be concentrated and subjected to a standard aqueous workup.
Protocol 3: Basic Deprotection with NaOMe in Methanol
This method is particularly useful for substrates with acid-sensitive groups.[4]
-
Dissolve the N-Boc indazole in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1-0.2 equivalents.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction times can vary significantly depending on the substrate.
-
Once complete, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid) and concentrate under reduced pressure.
-
Purify the residue by chromatography or recrystallization.
Data Presentation
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic (TFA) | TFA, DCM | 0 °C to RT, 1-4 h | Fast, reliable, widely used | Can cleave other acid-sensitive groups, TFA can be corrosive |
| Acidic (HCl) | 4M HCl in Dioxane | RT to 50 °C, 1-6 h | Product often precipitates as HCl salt, less volatile than TFA | Can be slower than TFA, potential for substrate degradation with heat |
| Thermal | High-boiling solvent (e.g., Toluene, xylene) | 100-180 °C | Reagent-free, good for acid-sensitive substrates | Requires high temperatures, not suitable for thermally labile molecules |
| Basic (NaOMe) | NaOMe, MeOH | RT | Orthogonal to acid-labile groups | Can be slow, not universally applicable to all substituted indazoles |
Visualizations
Decision Workflow for N-Boc Deprotection of Indazoles
Caption: A decision tree to guide the selection of an appropriate N-Boc deprotection method for indazoles.
Mechanism of Acid-Catalyzed N-Boc Deprotection
Sources
- 1. scispace.com [scispace.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and minimizing impurities in tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate synthesis
Technical Support Center: Synthesis of Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, identify potential impurities, and optimize your reaction outcomes.
Indazole derivatives are critical scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful synthesis of intermediates like this compound is a crucial step in the drug discovery pipeline.[3] This guide is structured to address common challenges encountered during the two main stages of the synthesis: the formation of the 4-bromo-5-methyl-1H-indazole core and its subsequent N-Boc protection.
Part 1: Synthesis Overview & Key Challenges
The synthesis is typically a two-step process. First, the 4-bromo-5-methyl-1H-indazole core is constructed, often through a cyclization reaction.[4] Second, a tert-butyloxycarbonyl (Boc) group is installed on the N1 position of the indazole ring to protect it for subsequent reactions.[5]
The primary challenge in this synthesis is controlling regioselectivity during the Boc protection step. Indazoles possess two reactive nitrogen atoms, N1 and N2.[6] While the 1H-tautomer is thermodynamically more stable, reaction conditions can lead to the formation of the undesired N2-Boc isomer, which can be difficult to separate from the target N1 product.[1][6]
Caption: Overall synthetic workflow for the target molecule.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction mechanisms, reagent choices, and compound stability.
Q1: Why is N1-protection favored over N2-protection in this synthesis?
The regioselectivity of N-acylation in indazoles is a well-studied phenomenon. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[6] In the presence of a base, the proton is abstracted from the N1 position to form an indazolide anion. This anion is the key reactive intermediate. While the negative charge is delocalized across both nitrogens, subsequent acylation with bulky electrophiles like di-tert-butyl dicarbonate ((Boc)₂O) typically occurs at the less sterically hindered and more nucleophilic N1 position.[7] Using a non-nucleophilic base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP) at controlled temperatures helps ensure this selectivity.[5][8]
Q2: What is the role of DMAP in the N-Boc protection step?
4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst. It functions by reacting with Boc anhydride to form a more reactive intermediate, the N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is a much more potent acylating agent than Boc anhydride itself, significantly accelerating the rate of reaction with the indazole nitrogen.[5][8] This allows the reaction to proceed efficiently under mild conditions (e.g., 0 °C to room temperature), which helps minimize side reactions.
Q3: Can I use a different base instead of TEA or DMAP?
Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used.[9] However, strong nucleophilic bases or alkali metal hydroxides should be avoided as they can lead to hydrolysis of the Boc anhydride and potentially promote side reactions. The choice of base is critical for maintaining a clean reaction profile.
Q4: How stable is the final product, and what are the recommended storage conditions?
The N-Boc protecting group is known to be labile under acidic conditions.[9][10] Therefore, the final product should be protected from strong acids. Halogenated indazoles are generally stable solids at room temperature.[11] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a cool temperature (e.g., 2-8 °C).
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material (4-bromo-5-methyl-1H-indazole) after the recommended reaction time.
| Probable Cause | Recommended Solution |
| Inactive Reagents | Boc Anhydride ((Boc)₂O): Can degrade with moisture. Use a fresh bottle or verify the purity of the existing stock. Base (DMAP/TEA): Ensure the base is pure and anhydrous. |
| Insufficient Reaction Time/Temp | The reaction may be sluggish. Monitor the reaction by TLC every hour. If the reaction stalls, consider allowing it to stir overnight at room temperature.[5] |
| Poor Solubility | The indazole starting material may not be fully dissolved in the reaction solvent (e.g., dichloromethane). Ensure complete dissolution before adding Boc anhydride. If necessary, a co-solvent like THF can be used. |
| Inadequate Mixing | For heterogeneous reactions or reactions with solids, ensure vigorous stirring to facilitate contact between reagents. |
Problem 2: Multiple Spots on TLC Plate, Indicating Impurities
Symptom: After the reaction, the TLC plate shows the desired product spot along with one or more significant impurity spots.
The most common impurity is the undesired N2-Boc regioisomer. Identifying and controlling its formation is key to a successful synthesis.
Caption: Formation of the desired N1-isomer and the key N2-isomer impurity.
Table of Common Impurities and Their Identification
| Impurity | Probable Cause | TLC/LC-MS Signature | Minimization & Removal Strategy |
| Unreacted Starting Material (4-bromo-5-methyl-1H-indazole) | Incomplete reaction. | More polar than products (lower Rf on normal phase silica). Will show the mass of the starting material. | Increase reaction time or reagent stoichiometry. Easily removed by silica gel chromatography. |
| N2-Boc Regioisomer | Non-selective N-protection. | Slightly different polarity from the N1-isomer (Rf value is often very close). Mass is identical to the desired product. | Maintain low reaction temperatures (start at 0 °C).[5] Careful purification via column chromatography is required. Use a shallow gradient of a hexane/ethyl acetate eluent system.[5][8] |
| Di-tert-butyl carbonate | Byproduct from Boc anhydride. | Non-polar byproduct. | Removed during aqueous workup and subsequent column chromatography. |
| Deprotected Product | Exposure to acid during workup or purification. | Identical to the starting material impurity. | Ensure all workup steps are neutral or slightly basic. Avoid using acidic solvents or additives during chromatography unless intended.[12] |
Problem 3: Difficulty in Purifying the Final Product
Symptom: The desired product and a major impurity co-elute during column chromatography.
This is almost always due to the presence of the N2-Boc isomer.
Caption: Decision tree for troubleshooting purification issues.
Detailed Purification Protocol:
If the N2-isomer is the primary contaminant, the following purification protocol is recommended:
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A shallow gradient of ethyl acetate in hexanes. Start with 100% hexanes and slowly increase the ethyl acetate concentration, for example, in 1-2% increments. The N1 and N2 isomers often separate with an eluent mixture in the range of 5-20% ethyl acetate in hexanes.[5][13]
-
Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for better separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
-
-
Recrystallization:
-
If chromatography fails to provide complete separation, recrystallization can be an effective alternative.[8]
-
Solvent Screening: Test solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane).
-
Procedure: Dissolve the impure solid in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. The desired isomer will often crystallize preferentially, leaving the more soluble isomer in the mother liquor.
-
Part 4: Experimental Protocols
Protocol: N-Boc Protection of 4-bromo-5-methyl-1H-indazole
This protocol is a representative example and may require optimization.
-
Preparation: To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (TEA) (1.5 eq).[5][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq), either as a solid or dissolved in a small amount of DCM, dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[5][8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.[8][13]
References
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Asif, M. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6664. Available at: [Link]
-
International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Chem-Impex International. (n.d.). tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate. Available at: [Link]
-
Chemsrc. (2025). tert-butyl 4-bromo-1H-indazole-5-carboxylate. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]
-
Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Vummaleti, S. V. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23937. Available at: [Link]
-
Chem-Impex International. (n.d.). 5-Bromo-7-methyl-1H-indazole. Available at: [Link]
-
ResearchGate. (2025). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indazoles
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. The indazole core is a privileged scaffold in medicinal chemistry, and precise control over substitution patterns is critical for developing novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your synthetic endeavors.
Foundational Principles: Understanding Indazole's Reactivity
Before delving into specific troubleshooting scenarios, it's crucial to grasp the electronic nature of the indazole ring system. The two nitrogen atoms, N1 and N2, possess distinct electronic and steric environments, which govern their reactivity. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] However, kinetic and thermodynamic factors can be manipulated to favor substitution at either nitrogen or at various carbon positions of the ring.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can dictate the site of attack.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the indazole ring alter the nucleophilicity of the nitrogen atoms and the electron density of the carbon atoms.
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst can dramatically influence the regiochemical outcome.[1]
-
Counter-ion Effects: The nature of the cation from the base can influence regioselectivity through chelation or ion-pairing effects.[3][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of indazoles in a question-and-answer format.
N-Alkylation: The N1 vs. N2 Conundrum
Question: My N-alkylation of a 3-substituted indazole is giving me a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 position?
Answer: Achieving high N1 selectivity is a common challenge. The outcome is often a delicate balance of steric and electronic factors, along with reaction conditions. Here’s a breakdown of causative factors and potential solutions:
Causality: The formation of a mixture of N1 and N2 isomers arises from the comparable nucleophilicity of both nitrogen atoms in the indazolide anion.[4] The regioselectivity is influenced by the stability of the transition states leading to the N1 and N2 products.
Troubleshooting Steps:
-
Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) often favors N1 alkylation.[3] This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which can coordinate with a substituent at the C3 position, sterically hindering the N2 position.[3][4] In contrast, using a polar aprotic solvent like dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) can lead to solvent-separated ion pairs, often resulting in mixtures or favoring the N2 isomer.
-
Substituent Effects at C3: The nature of the substituent at the C3 position plays a crucial role.
-
Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
Decision Workflow for N1-Alkylation:
Caption: Decision workflow for achieving N1-alkylation of indazoles.
Question: I need to synthesize the N2-alkylated indazole. What conditions should I use?
Answer: Selectively obtaining the N2 isomer often requires overcoming the thermodynamic preference for the N1 product.
Causality: N2-alkylation can be favored under conditions that either kinetically favor attack at the N2 position or through specific directing effects. The energy barrier for N2 alkylation can be lower than for N1 alkylation under certain conditions.[5]
Troubleshooting Steps:
-
Acid-Catalyzed Conditions: A highly effective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions (e.g., with a catalytic amount of a strong acid like trifluoromethanesulfonic acid).[5] This method shows excellent N2 selectivity for a wide range of indazoles and alkyl groups.[5] The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2 atom of the indazole.[5]
-
Solvent and Base: In some cases, particularly with certain substitution patterns (e.g., electron-withdrawing groups at C7), using polar aprotic solvents like DMF with bases such as K2CO3 or Cs2CO3 can favor the N2 isomer.[3]
-
Metal-Mediated Reactions: Gallium or aluminum-mediated direct alkylation reactions have been reported to give N2-substituted indazoles with high regioselectivity.[6]
Summary of Conditions for N1 vs. N2 Alkylation:
| Desired Isomer | Recommended Conditions | Key Considerations |
| N1-Alkylated | NaH in THF | Most effective with C3-substituents that are bulky or can chelate the cation.[3] |
| K2CO3 or Cs2CO3 in DMF | May lead to mixtures; often thermodynamically controlled.[1] | |
| N2-Alkylated | Alkyl 2,2,2-trichloroacetimidate, acidic catalyst (e.g., TfOH) | Generally high N2 selectivity for various indazoles.[5] |
| Ga/Al-mediated alkylation | Provides a direct route to N2-substituted products.[6] | |
| K2CO3 or Cs2CO3 in DMF | Effective for indazoles with specific substitution patterns (e.g., EWG at C7).[3] |
C-H Functionalization
Question: I am trying to perform a direct C-H arylation on my N-substituted indazole, but I'm getting low yields and a mixture of isomers. How can I improve regioselectivity for the C3 position?
Answer: Direct C-H functionalization of indazoles is a powerful tool, but controlling regioselectivity can be challenging due to the multiple potential C-H activation sites.
Causality: The inherent electronic properties of the indazole ring do not strongly favor C-H activation at one specific position over others without a directing group. The choice of catalyst, oxidant, and directing group is paramount for achieving high regioselectivity.
Troubleshooting Steps:
-
Protecting/Directing Group at N1 or N2: The substituent on the nitrogen is critical. For many transition-metal-catalyzed C-H functionalizations, the N-substituent can act as a directing group.[7][8] For instance, a picolinamide or related chelating group can direct metallation to an adjacent C-H bond.
-
Catalyst System: The choice of metal catalyst and ligand is crucial. Palladium, rhodium, and ruthenium-based catalysts are commonly used for C-H functionalization of heterocycles.[8][9] The ligand can influence both the activity and selectivity of the catalyst.
-
Radical vs. Metal-Catalyzed Pathways:
-
For 2H-indazoles: C3-functionalization is often achieved through radical pathways.[2] Reactions involving radical initiators or photoredox catalysis can exhibit high selectivity for the C3 position.
-
For 1H-indazoles: Transition-metal catalysis is often required. The regioselectivity can be more variable and highly dependent on the directing group and reaction conditions.
-
Workflow for C3-Functionalization:
Caption: Strategic approach for C3-functionalization of indazoles.
Question: How can I achieve functionalization at other positions, such as C7?
Answer: Functionalizing positions other than C3 is challenging due to the intrinsic reactivity of the indazole ring.[7] Success almost always relies on the use of a directing group.
Causality: The C7 position is sterically hindered and electronically deactivated, making direct functionalization difficult.[7] Overriding the inherent preference for functionalization at other positions requires a directing group that brings the catalyst in close proximity to the C7-H bond.
Solution:
-
Directing Groups: A removable directing group installed at the N1 position is the most effective strategy. Groups like methylsulfonyl or other chelating moieties can direct palladium-catalyzed C-H activation to the C7 position.[7] The synergistic effect of a suitable directing group and a specific ligand is often necessary to achieve high C7 selectivity.[7]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-Carbomethoxy-1H-indazole
This protocol is adapted from methodologies that leverage chelation to achieve high N1 selectivity.[3][4]
Materials:
-
3-Carbomethoxy-1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (e.g., 1-bromopentane)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-carbomethoxy-1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: Regioselective N2-Alkylation using an Alkyl Trichloroacetimidate
This protocol is based on the highly selective acid-catalyzed N2-alkylation method.[5]
Materials:
-
1H-Indazole
-
Alkyl 2,2,2-trichloroacetimidate (e.g., isopropyl 2,2,2-trichloroacetimidate)
-
Anhydrous 1,4-dioxane
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Add anhydrous 1,4-dioxane.
-
Add a catalytic amount of trifluoromethanesulfonic acid (0.1 equiv).
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.
References
-
Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar Cycloaddition Reactions of α-Substituted α-Diazomethylphosphonates and Arynes for the Synthesis of 3-Substituted 1H-Indazoles. The Journal of Organic Chemistry, 83(4), 1591–1597. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
Molecules. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(40), 7746–7764. [Link]
-
ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. [Link]
-
ResearchGate. (2021). C-H functionalization of 2H-indazole. [Link]
-
ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
-
PubMed. (2014). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in Buchwald-Hartwig amination of indazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of indazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet nuanced C-N cross-coupling reaction. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to rationalize your experimental choices and overcome synthetic hurdles.
The amination of indazoles is a critical transformation for accessing a wide array of biologically active molecules. However, the unique electronic properties and potential for N1/N2 isomerism in the indazole ring system can often lead to low yields and complex product mixtures. This guide is structured to address the most common issues in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common initial problems. If your issue is more complex, please proceed to the detailed Troubleshooting Guides .
Q1: My reaction shows zero conversion of my starting materials. What are the very first things I should check?
A1: Before delving into complex parameter optimization, always verify the fundamentals. The most common culprits for a completely stalled reaction are related to the reaction environment and reagent quality:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[1]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvent. Water and oxygen can interfere with the formation of the active catalyst.[2] Ensure your amine and indazole starting materials are pure and dry.
-
Catalyst Activation: If you are not using a pre-catalyst, the reduction of your Pd(II) source (like Pd(OAc)₂) to the active Pd(0) species may be failing.[1] The use of modern palladacycle pre-catalysts is strongly recommended as they generate the active catalyst more reliably.[2][3]
Q2: I'm seeing mostly unreacted starting material after 24 hours. What is the simplest next step?
A2: Assuming the fundamentals from Q1 are in order, the issue is likely kinetic. The simplest modification is to increase the reaction temperature. Many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C).[4] If increasing the temperature doesn't improve the yield, consider extending the reaction time or incrementally increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Q3: Which ligand should I choose as a starting point for coupling an amine with a halo-indazole?
A3: Ligand choice is critical and substrate-dependent. For NH heterocyclic compounds like indazoles, a good starting point is tBuXphos .[1] This bulky, electron-rich biaryl monophosphine ligand is known to be effective for coupling challenging heterocyclic substrates. Xantphos is another ligand that has been successfully employed for indazole aminations.[4]
Q4: My starting material has a base-sensitive functional group (e.g., an ester). Which base should I use?
A4: While strong bases like sodium tert-butoxide (NaOtBu) often lead to the fastest reaction rates, they are incompatible with sensitive functional groups like esters or ketones due to side reactions (e.g., saponification).[1][2] In these cases, you should switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that provide broad functional group tolerance, though they may require higher catalyst loadings or longer reaction times to achieve full conversion.[1]
Q5: My desired product is forming, but I'm also getting a significant amount of a side product where the halogen on my indazole has been replaced by hydrogen. What is happening?
A5: This side product results from hydrodehalogenation , an unproductive pathway where the aryl halide is reduced instead of coupled. This often occurs when a β-hydride elimination step competes with the desired reductive elimination.[5] This side reaction is highly dependent on the ligand structure. Employing bulky biarylphosphine ligands can sterically hinder β-hydride elimination and favor the desired C-N bond formation.[5] If you are observing this, re-evaluating your ligand choice is the most logical step.
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific, persistent issues with causal explanations and recommended protocols.
Guide 1: Issue - Low to No Conversion Despite Basic Checks
If you've confirmed your setup is inert and reagents are pure, but the reaction still fails, the problem lies within the specific combination of catalyst, ligand, base, and solvent.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Stability issues with tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate under acidic conditions
An in-depth guide to navigating the complexities of working with tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate in acidic environments.
Introduction: The Challenge of Acidity
This compound is a crucial intermediate in the synthesis of pharmacologically active molecules, valued for its specific substitution pattern on the indazole core.[1] However, the presence of the tert-butoxycarbonyl (Boc) protecting group on the N1 position of the indazole ring introduces a significant chemical liability: instability under acidic conditions.[2][3] This guide serves as a technical support resource for researchers, providing in-depth explanations, troubleshooting protocols, and validated experimental procedures to manage and control the compound's stability, ensuring predictable and successful outcomes in multi-step syntheses.
Section 1: Understanding the Core Instability: The "Why"
The primary stability issue with this compound is the acid-catalyzed cleavage of the Boc protecting group.[4] This is not a flaw in the molecule but a fundamental aspect of its chemical nature, often exploited for planned deprotection steps.[3] Problems arise when this cleavage is unintentional, occurring during a reaction intended to modify another part of the molecule.
The Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection is a straightforward yet powerful reaction driven by the formation of stable byproducts.[2][4]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺). This makes the carbonyl carbon more electrophilic.
-
Cleavage & Cation Formation: The lone pair of electrons on the indazole nitrogen assists in cleaving the N-C bond. This cleavage is highly favorable because it results in the formation of a very stable tertiary carbocation, the tert-butyl cation.
-
Deprotonation & Gas Evolution: The tert-butyl cation is unstable and rapidly eliminates a proton, forming isobutene gas. The carbamic acid intermediate that is transiently formed on the indazole nitrogen is also unstable and decarboxylates, releasing carbon dioxide gas.[4] The final products are the deprotected 4-bromo-5-methyl-1H-indazole, isobutene, and carbon dioxide.
This mechanism highlights why the reaction is so efficient and often difficult to prevent in the presence of acid.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Q1: My reaction was intended to be a simple hydrolysis of an ester elsewhere in the molecule using dilute acid, but my starting material has been completely consumed and I have a complex mixture of products. What happened?
A: You have likely experienced unintentional deprotection of the Boc group. The primary product is the free 4-bromo-5-methyl-1H-indazole. The "complex mixture" could be due to subsequent side reactions of the newly exposed N-H group or other functionalities on your molecule under the acidic conditions.
-
Probable Cause: The acidic conditions, even if dilute, were sufficient to catalyze the removal of the Boc group. The rate of deprotection can be surprisingly fast, especially at elevated temperatures.
-
Immediate Action:
-
Stop the reaction immediately.
-
Analyze an aliquot of the reaction mixture by LC-MS. Look for the mass corresponding to your starting material and the mass of the deprotected indazole (M - 100).
-
If confirmed, you must reconsider your synthetic strategy. Either perform the ester hydrolysis under basic or neutral conditions or change the N-protecting group to one that is stable in acid (e.g., a benzyl group, though this requires different deprotection methods).
-
Q2: I am trying to perform an electrophilic substitution on the indazole ring system, but the reaction is sluggish and I'm seeing significant amounts of the deprotected starting material. Why?
A: The N-Boc group is an electron-withdrawing group, which deactivates the indazole ring towards electrophilic aromatic substitution. The strong acidic conditions often required for such reactions (e.g., nitration, halogenation) create a competition between the desired substitution and the undesired Boc cleavage.[5]
-
Probable Cause: The reaction conditions are cleaving the Boc group faster than the electrophilic substitution can occur. The deprotected indazole is more electron-rich and may react differently than intended, or may not react at all.
-
Troubleshooting Steps:
-
Use Milder Conditions: Explore milder Lewis acids or alternative reagents that do not require strong Brønsted acids.
-
Change the Order of Steps: It is often more effective to perform electrophilic substitutions on the unprotected indazole first and then introduce the Boc protecting group in a subsequent step.
-
Temperature Control: Run the reaction at the lowest possible temperature to slow the rate of deprotection relative to the substitution reaction. Monitor carefully by TLC or LC-MS.
-
Caption: A workflow for troubleshooting unexpected reaction outcomes.
Section 3: Recommended Protocols
Adherence to validated protocols is essential for reproducibility. Here are step-by-step guides for managing the Boc group.
Protocol A: Controlled Boc Deprotection
This protocol is for the intentional and complete removal of the Boc group.
-
Objective: To generate 4-bromo-5-methyl-1H-indazole from its Boc-protected precursor.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected indazole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[3][6]
-
Once the starting material is fully consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% v/v, 0 °C to RT, 1-3 h | Fast, efficient, volatile reagents are easy to remove.[3] | Harsh; can cleave other acid-sensitive groups. TFA is corrosive. |
| HCl in Dioxane | 4M solution, 0 °C to RT, 1-4 h | Common, effective, product precipitates as HCl salt.[6] | Dioxane is a peroxide former; reagent can absorb water, reducing efficacy. |
| p-TsOH in THF/DCM | Catalytic to stoichiometric, RT | Milder than TFA, can sometimes offer more selectivity. | Slower reaction times; non-volatile acid requires careful workup. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the general pH range this compound can tolerate? A: The compound is generally stable under neutral and basic conditions. Significant degradation via Boc cleavage begins to occur at a pH below 4-5, and the rate increases exponentially as the pH drops. For preparative reactions, it is best to assume any acidic condition (pH < 6) poses a risk of slow deprotection over time.
Q: Are there any alternative N-protecting groups for the indazole that are more acid-stable? A: Yes. If your synthetic route requires robust acidic steps, consider using a protecting group that is cleaved under different conditions.
-
Benzyl (Bn) group: Stable to acid but removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
2-(Trimethylsilyl)ethoxymethyl (SEM) group: Stable to many acidic conditions but cleaved by fluoride sources (e.g., TBAF).
Q: What is the best analytical method to monitor the stability of this compound in a reaction mixture? A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique. It allows you to simultaneously monitor the disappearance of the starting material (by its mass-to-charge ratio, m/z) and the appearance of the deprotected product (m/z = M-100), as well as any other byproducts. For quick, qualitative checks, Thin Layer Chromatography (TLC) is also very effective.
References
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Catalán, J., del Valle, J. C., Claramunt, R. M., Boyer, G., & Laynez, J. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10906-10913. [Link]
-
Wallace, O. B., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(39), 5121-5124. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
tert-butyl 4-bromo-1H-indazole-5-carboxylate. ChemSrc. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. [Link]
-
Claramunt, R. M., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 22(11), 1853. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
Sources
Technical Support Center: Regiocontrol in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted indazoles, a critical scaffold in modern drug discovery. The formation of N1 and N2 positional isomers is a persistent challenge, often leading to difficult separations, reduced yields, and ambiguous structure-activity relationships.
This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately control the regiochemical outcome of your indazole synthesis and functionalization reactions. We will move beyond simple procedural lists to explore the underlying principles that govern selectivity, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide for Isomer Formation
This section addresses common issues encountered during indazole synthesis, focusing on the formation of unwanted N1/N2 isomers during alkylation or acylation steps.
Issue 1: My N-alkylation reaction gives a nearly inseparable 1:1 mixture of N1 and N2 isomers.
Question: I performed a standard alkylation on my 3-substituted 1H-indazole using an alkyl bromide with potassium carbonate in DMF, and I'm getting a roughly 58:42 mixture of the N1 and N2 products. How can I improve the selectivity for the N1 isomer?[1]
Root Cause Analysis: This is a classic problem of competing nucleophilicity. The indazole anion, formed upon deprotonation, is an ambident nucleophile with significant electron density on both N1 and N2.[1] In polar aprotic solvents like DMF, the reaction is often under kinetic control, and the product ratio is highly sensitive to the electronic nature of the indazole substrate and the electrophile.[1] Without specific directing factors, obtaining a mixture is common. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not always translate to selective N1-alkylation under kinetic conditions.[2][3]
Solutions & Scientific Rationale:
-
Switch to a Less Polar Solvent & Strong, Non-Coordinating Base:
-
Action: Change the solvent from DMF to tetrahydrofuran (THF) and use sodium hydride (NaH) as the base.[4][5]
-
Why it Works: NaH provides irreversible deprotonation. In a less polar solvent like THF, the sodium cation can form a tighter ion pair with the indazole anion. This association can sterically hinder the more exposed N2 position, favoring alkylation at the N1 position. This protocol has shown excellent N1-selectivity (>99:1) for a range of 3-substituted indazoles.[4]
-
-
Leverage Thermodynamic Control:
-
Action: If your molecule is stable at higher temperatures, consider conditions that allow for equilibration. Some protocols have achieved high N1 selectivity through thermodynamic control, where the initially formed kinetic (often N2) product can revert and isomerize to the more stable N1 product.[1][4]
-
Why it Works: The 1H-indazole isomer is typically the thermodynamically more stable product.[3] By running the reaction under conditions that allow for reversibility (e.g., extended heating), the system can equilibrate to favor the lowest energy product. One developed method uses a reductive amination approach that operates under thermodynamic control to furnish the N1-alkyl indazole exclusively.[1]
-
Issue 2: I need to synthesize the N2-alkylated indazole, but my reactions keep favoring the N1 isomer.
Question: My goal is to synthesize the N2-substituted analog of my indazole for a SAR study. However, all standard alkylation attempts are giving me the N1 isomer as the major product. How can I selectively target the N2 position?
Root Cause Analysis: As mentioned, the 1H-tautomer is more stable, making N1 products common thermodynamic outcomes. To favor the N2 product, you need to employ a strategy that either kinetically favors attack at N2 or uses a mechanism that circumvents the typical ambident nucleophilicity problem.
Solutions & Scientific Rationale:
-
Acid-Catalyzed Alkylation with Trichloroacetimidates:
-
Action: React the 1H-indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[6][7]
-
Why it Works: This reaction proceeds through a different mechanism. The trichloroacetimidate is activated by the acid. Quantum mechanical studies suggest that for N1 alkylation to occur, the indazole must first tautomerize to the less stable 2H-form, which presents a higher energy barrier.[8] In contrast, the more stable 1H-indazole can directly attack with its N2 lone pair, a pathway with a lower activation energy, leading to high selectivity for the N2 product.[8] This method is robust for primary, secondary, and even tertiary alkyl groups and generally shows no formation of the N1 isomer.[7][8]
-
-
Utilize Directing Groups at the C7 Position:
-
Action: If your synthetic route allows, install an electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position of the indazole ring. Then, perform the alkylation using standard conditions (e.g., NaH in THF).[4][5]
-
Why it Works: A bulky or electron-withdrawing group at C7 provides significant steric hindrance around the adjacent N1 position. This steric blockade effectively shields N1 from the incoming electrophile, forcing the alkylation to occur at the more accessible N2 position. This strategy has been shown to confer excellent N2 regioselectivity (≥ 96%).[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of N1 and N2 isomers?
The indazole ring contains two nitrogen atoms in its five-membered ring. The proton on the nitrogen can reside on either nitrogen, leading to two different tautomers: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is thermodynamically more stable.[3] When the proton is removed by a base, the resulting indazolide anion is a hybrid of two resonance structures, with negative charge density on both N1 and N2. This "ambident" nature allows it to react with electrophiles at either nitrogen, leading to a mixture of products.[1]
Q2: How do I know which isomer I have? Can they be distinguished by NMR?
Yes, N1 and N2 isomers can be reliably distinguished by spectroscopic methods, primarily ¹H and ¹³C NMR, and often confirmed with 2D NMR experiments like HMBC and NOESY.
-
¹H NMR: The chemical shift of the proton at the C3 position is often a key indicator. In N2-substituted indazoles, the C3-H proton is typically shifted downfield compared to the corresponding N1-isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a, C3a) are sensitive to the substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is definitive. For an N1-alkylated indazole, you will observe a correlation between the protons on the alpha-carbon of the alkyl group and the C7a carbon of the indazole core. For an N2-alkylated indazole, this correlation will be absent; instead, you'll see a correlation from the alkyl protons to the C3 carbon.
Q3: Can steric hindrance from a C3 substituent control selectivity?
Yes, to an extent. A bulky substituent at the C3 position can sterically hinder the N2 position, thus favoring alkylation at N1. Studies have shown that indazoles with bulky C3 substituents like tert-butyl provide excellent N1-selectivity.[4][5] This effect is most pronounced when using conditions that favor kinetic control.
Q4: How does the choice of cation (e.g., K⁺ vs. Cs⁺) affect the N1/N2 ratio?
The cation from the base can play a crucial role, particularly when a potential chelating group is present on the indazole ring. For example, with a methyl ester at the C3 position, using a large, soft cation like Cesium (from Cs₂CO₃) can dramatically favor N1 alkylation.[2][9]
-
Mechanism of Action: DFT calculations suggest that the Cesium ion (Cs⁺) forms a chelated transition state, coordinating simultaneously with the carbonyl oxygen of the C3-ester and the N2 nitrogen.[9][10] This chelation effectively blocks the N2 position, directing the incoming electrophile to attack the N1 position. This is a powerful strategy for achieving high N1-selectivity.[9][10]
Part 3: Visualizing Reaction Control
The choice between kinetic and thermodynamic control is central to achieving regioselectivity. The following diagrams illustrate the conceptual pathways.
Caption: Kinetic vs. Thermodynamic Pathways in Indazole Alkylation.
The following workflow demonstrates a decision-making process for optimizing your reaction towards a single isomer.
Caption: Decision Workflow for Regioselective Indazole Synthesis.
Part 4: Experimental Protocol: Selective N1-Alkylation via Chelation Control
This protocol describes the highly regioselective N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate using cesium carbonate, which leverages a chelation-controlled mechanism.[2][9]
Materials:
-
Methyl 5-bromo-1H-indazole-3-carboxylate
-
Alkylating agent (e.g., Methyl p-toluenesulfonate) (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask via syringe to create a suspension (concentration typically 0.1 M). Add the alkylating agent (1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Scientist's Note: This temperature is often sufficient to achieve a reasonable reaction rate without causing degradation. The reaction should be monitored for completion.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N1-alkylated indazole. A typical N1/N2 ratio for this procedure is >99:1.[2]
References
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Cativiela, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Cativiela, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Moody, C. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 1-8. [Link]
-
Cativiela, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
McCarthy, T. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]
- Synthesis of indazoles. (2017).
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is a cornerstone of success. Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds, demands a robust analytical strategy to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of this molecule, offering insights into the rationale behind experimental choices and presenting data in a clear, comparative format.
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints.[1][2] For intermediates like this compound, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to guarantee the quality and consistency of the final active pharmaceutical ingredient (API).[3][4]
The Analytical Toolkit: A Comparative Overview
A combination of spectroscopic and chromatographic techniques is indispensable for the unambiguous characterization of this compound. Each method provides a unique piece of the puzzle, and their synergistic application paints a complete picture of the molecule's properties.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Isomer Identification | Provides detailed information about the molecular structure and connectivity of atoms. | Lower sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular Weight Determination, Impurity Profiling | High sensitivity and specificity for determining molecular weight and identifying trace impurities.[5] | Fragmentation patterns can be complex; may not distinguish between isomers without chromatographic separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | Excellent for separating complex mixtures and quantifying the main component and impurities with high precision.[5][6] | Requires method development and validation for each specific compound.[7][8][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Rapid and non-destructive method for identifying characteristic functional groups present in the molecule. | Provides limited information on the overall molecular structure; not ideal for quantifying components in a mixture. |
| X-ray Crystallography | Absolute Structure Determination | Provides the definitive three-dimensional structure of a crystalline compound.[10] | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbon atoms within the molecule.[11]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Expected ¹H NMR Data and Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Indazole-H3 | ~8.0 | s | 1H | The proton at the 3-position of the indazole ring is typically deshielded. |
| Indazole-H6 | ~7.5 | d | 1H | Aromatic proton ortho to the bromine atom. |
| Indazole-H7 | ~7.3 | d | 1H | Aromatic proton meta to the bromine atom. |
| Methyl (-CH₃) | ~2.5 | s | 3H | Methyl group attached to the indazole ring. |
| tert-Butyl (-C(CH₃)₃) | ~1.7 | s | 9H | Nine equivalent protons of the Boc protecting group.[12] |
Note: The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group can influence the chemical shifts of nearby protons. Temperature-dependent NMR studies can also provide insights into conformational dynamics.[13]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Beyond
Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[4] For a halogenated compound like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature in the mass spectrum.[14][15]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peaks and their isotopic distribution.
Expected MS Data and Interpretation:
The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity, corresponding to the presence of one bromine atom.
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
| [M+H]⁺ | 325.08 | 327.08 |
| [M+Na]⁺ | 347.06 | 349.06 |
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly effective for identifying and quantifying impurities.[16]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse of the pharmaceutical industry for determining the purity of drug substances and intermediates.[5] A validated HPLC method can accurately quantify the main component and detect any process-related impurities or degradation products.[7][17]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically determined by the area percentage of the main peak.
Data Presentation: Purity Analysis
| Parameter | Result |
| Retention Time | ~4.5 min |
| Purity (Area %) | >99.5% |
Method validation is a critical step to ensure the reliability of the HPLC results and should include assessments of specificity, linearity, accuracy, precision, and robustness.[8][18]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides a rapid and non-destructive means of identifying the functional groups present in a molecule. For this compound, the FTIR spectrum will show characteristic absorption bands for the carbamate and aromatic moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Data and Interpretation:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (carbamate)[19][20] |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1250, ~1150 | C-N and C-O stretching (carbamate) |
| ~800 | C-Br stretching |
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of a pharmaceutical intermediate. The following workflow illustrates the logical progression of analytical techniques.
Caption: A logical workflow for the comprehensive analytical characterization of a pharmaceutical intermediate.
Conclusion
The robust characterization of this compound relies on the intelligent application of a suite of complementary analytical techniques. By leveraging the strengths of NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity determination, and FTIR for functional group identification, researchers can build a comprehensive and reliable data package. This multi-modal approach ensures the quality and consistency of this critical intermediate, ultimately contributing to the successful development of novel therapeutics.
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- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
- National Institutes of Health. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
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- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- ResearchGate. (n.d.). (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones.
- ResearchGate. (n.d.). (PDF) Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation.
- PubMed. (1986). Purity determination and evaluation of new drug substances.
- Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
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- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- PubChem. (n.d.). tert-Butyl carbamate | C5H11NO2 | CID 77922.
- ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
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- LGM Pharma. (2023, August 1). Best Practices For Successful Method Validation.
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- Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
- MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
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- ResearchGate. (n.d.). Full MS of brominated CytC. Inset shows distribution of bromine modifications.
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Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, establishing a robust analytical method for purity assessment is a critical early-step in the journey from laboratory synthesis to clinical application. This guide provides an in-depth technical comparison and a detailed experimental protocol for the purity assessment of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate, a key building block in the synthesis of various therapeutic agents. This document is designed to equip researchers with the necessary knowledge to implement a reliable HPLC-based purity assessment, grounded in scientific principles and regulatory expectations.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a new generation of therapeutic molecules.[1] The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to unintended pharmacological effects or toxicity.
-
Reduced Efficacy: A lower concentration of the desired intermediate can lead to reduced yield and efficacy in subsequent synthetic steps.
-
Safety Concerns: Certain impurities can be toxic or genotoxic, posing a direct risk to patient safety.
-
Regulatory Hurdles: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances and their intermediates.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity assessment of non-volatile and thermally labile compounds like our target molecule, offering high resolution, sensitivity, and quantitative accuracy.[2]
Principles of Reversed-Phase HPLC for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry.[3] The fundamental principle lies in the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4]
In the context of this compound, its relatively non-polar nature, attributed to the tert-butyl and bromo-methyl-indazole moieties, makes it an ideal candidate for RP-HPLC. The separation of the main compound from its potential impurities is achieved based on differences in their hydrophobicity. More hydrophobic compounds will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time.
A Proposed Stability-Indicating HPLC Method
While a specific validated monograph for this particular intermediate may not be publicly available, a robust and reliable method can be developed based on the known chemistry of indazole derivatives and general principles of HPLC method development. The following proposed method is designed to be a starting point for in-lab validation.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte and its likely impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for any basic impurities and controlling the pH of the mobile phase for consistent retention. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good miscibility with water. The presence of TFA ensures consistency with Mobile Phase A. |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B | A gradient elution is proposed to ensure the elution of both less retained (more polar) and strongly retained (more non-polar) impurities within a reasonable timeframe, providing a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common UV wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for all components. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures good solubility of the analyte and is compatible with the mobile phase. |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare as described for the Standard Solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizing the HPLC Workflow
Caption: A flowchart illustrating the key steps in the HPLC purity assessment workflow.
Identification of Potential Impurities
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities. The synthesis of this compound typically involves two main stages: the formation of the 4-bromo-5-methyl-1H-indazole core, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.[5][6]
Potential impurities can be categorized as follows:
-
Starting Materials:
-
4-bromo-5-methyl-1H-indazole (unreacted)
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
-
Intermediates:
-
Depend on the specific route to 4-bromo-5-methyl-1H-indazole.
-
-
Byproducts:
-
Isomeric Impurities: Positional isomers of the bromo and methyl groups on the indazole ring.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-methyl-indazole derivatives.[7]
-
Regioisomers of Boc Protection: While the N1 position is generally favored, a small percentage of protection at the N2 position might occur.
-
-
Degradation Products:
-
Hydrolysis Products: The tert-butyl ester is susceptible to hydrolysis under acidic or basic conditions, leading to the loss of the Boc protecting group.
-
Oxidative Degradation: The indazole ring may be susceptible to oxidation.
-
Visualizing the Analyte and Key Impurities
Caption: The target analyte and its relationship to potential process-related and degradation impurities.
Method Validation: A Self-Validating System
For the proposed HPLC method to be considered trustworthy and reliable, it must undergo a thorough validation process as per the guidelines from the International Council for Harmonisation (ICH) Q2(R1).
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | The analyte peak should be well-resolved from all other peaks (resolution > 2.0). Peak purity analysis by PDA should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0-102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (Intra-day): To assess the precision under the same operating conditions over a short interval. Intermediate Precision (Inter-day/Inter-analyst): To assess the precision within the same laboratory but on different days or with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10% for replicate injections at the LOQ concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are essential. The sample should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Comparison with Alternative Methods
While HPLC is the gold standard for this application, other analytical techniques could be considered for orthogonal or supplementary information.
| Method | Advantages | Disadvantages | Suitability for Purity Assessment |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative screening. | Lower resolution and sensitivity compared to HPLC; not easily quantifiable. | Suitable for in-process monitoring of reaction completion but not for accurate purity determination. |
| Gas Chromatography (GC) | High resolution for volatile compounds. | The target analyte is non-volatile and may decompose at high temperatures. | Not suitable for the analysis of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Lower sensitivity for impurity detection compared to HPLC; quantification can be complex. | Excellent for structural confirmation of the main component and major impurities, but not for routine purity testing of trace impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for impurity identification. | More complex and expensive than HPLC-UV; quantification can be less straightforward. | A powerful tool for identifying unknown impurities detected by HPLC, but not typically used for routine purity assays. |
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The proposed reversed-phase HPLC method, when properly validated, provides a reliable and robust tool for the comprehensive purity assessment of this important pharmaceutical intermediate. By understanding the principles of the separation, the potential impurities, and the requirements for method validation, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, thereby paving the way for the successful development of new medicines.
References
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
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tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate - Chem-Impex. (URL: [Link])
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (URL: [Link])
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. (URL: [Link])
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Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole - PubMed. (URL: [Link])
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A validated reverse phase HPLC technique for the determination of TATB assay. (URL: [Link])
-
tert-butyl 4-bromo-1H-indazole-5-carboxylate. (URL: [Link])
-
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 - PubChem. (URL: [Link])
-
Method development and validation of ornidazole by using RP-HPLC - International Journal of Science and Research Archive. (URL: [Link])
-
Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach | LCGC International. (URL: [Link])
-
(PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - ResearchGate. (URL: [Link])
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (URL: [Link])
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (URL: [Link])
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form - Der Pharma Chemica. (URL: [Link])
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Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (URL: [Link])
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Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: [Link])
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Reversed-phase chromatography - Wikipedia. (URL: [Link])
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TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (URL: [Link])
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. (URL: [Link])
-
How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (URL: [Link])
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A Senior Application Scientist's Guide to N-Protecting Groups in Indazole Synthesis: A Comparative Analysis of Boc and Alternatives
For the seasoned researcher in medicinal chemistry and drug development, the indazole core is a familiar and highly valued scaffold. Its prevalence in blockbuster drugs and clinical candidates underscores its importance. However, the synthetic utility of the indazole nucleus is intrinsically linked to the strategic use of nitrogen-protecting groups. The two nitrogen atoms, N1 and N2, present a persistent challenge in regioselectivity for substitution reactions. An effective N-protection strategy is therefore not merely a procedural step but a critical decision that dictates the feasibility and outcome of a synthetic route.
This guide provides an in-depth comparison of commonly employed N-protecting groups for indazole synthesis, with a focus on the widely used tert-butoxycarbonyl (Boc) group versus its key alternatives: 2-(trimethylsilyl)ethoxymethyl (SEM), benzyl (Bn), tetrahydropyranyl (THP), and trityl (Tr). We will delve into the mechanistic rationale behind their use, provide field-proven experimental protocols, and present comparative data to inform your selection process.
The Indazole Conundrum: Why N-Protection is Non-Negotiable
The indazole ring possesses two nitrogen atoms, leading to two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Direct alkylation or acylation of an unprotected indazole often results in a mixture of N1 and N2 substituted products, leading to challenging purification and reduced yields of the desired isomer. Protecting one of the nitrogen atoms is crucial for:
-
Ensuring Regioselectivity: Directing subsequent functionalization to a specific nitrogen or carbon atom on the indazole ring.
-
Improving Solubility: Modifying the physicochemical properties of indazole intermediates to enhance their solubility in organic solvents.
-
Preventing Undesired Side Reactions: Masking the nucleophilicity of the ring nitrogens during various synthetic transformations.
The choice of the protecting group is dictated by its stability under planned reaction conditions and the ease and selectivity of its removal at a later stage.
The Benchmark: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably one of the most common N-protecting groups in organic synthesis due to its ease of introduction, general stability to a wide range of non-acidic conditions, and straightforward removal.
Performance & Characteristics
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stability: It is stable to basic conditions, hydrogenolysis, and many organometallic reagents.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. A noteworthy feature is its lability under certain microwave-assisted Suzuki-Miyaura cross-coupling conditions, which can lead to a convenient one-pot coupling and deprotection sequence.
-
Regioselectivity: Protection of unsubstituted indazole with (Boc)₂O typically yields a mixture of N1 and N2 isomers, with the N1-Boc-indazole being the major, thermodynamically favored product. The ratio can be influenced by reaction conditions.
Expert Insights
The Boc group serves as an excellent general-purpose protecting group for indazoles. Its moderate stability makes it suitable for multi-step syntheses where harsh acidic or basic conditions are not required. The potential for in-situ deprotection during cross-coupling reactions is a significant advantage, streamlining synthetic pathways. However, its acid lability can be a drawback if subsequent steps require acidic conditions.
The Alternatives: A Head-to-Head Comparison
While Boc is a reliable choice, specific synthetic challenges often necessitate the use of alternative protecting groups with distinct properties.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The N2-Directing Specialist
The SEM group is a powerful tool when regioselective functionalization at the C3 position is desired, which first requires unambiguous protection at N2.
-
Introduction & Regioselectivity: The SEM group can be introduced with high regioselectivity at the N2 position.[3]
-
Key Advantage - C3-Directing Effect: The SEM group at the N2 position effectively directs lithiation to the C3 position, allowing for the introduction of a wide array of electrophiles.[3] This is a crucial strategy for building complexity at a position that is otherwise difficult to functionalize directly.
-
Deprotection: The SEM group is cleaved under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions (e.g., aqueous HCl in ethanol), offering orthogonality to many other protecting groups.[3]
Benzyl (Bn) Group: The Robust Protector
The benzyl group is known for its high stability, making it suitable for syntheses involving harsh reaction conditions.
-
Introduction: N-benzylation is typically achieved using benzyl bromide with a strong base like sodium hydride (NaH).[4] The choice of solvent and base can significantly influence the N1/N2 ratio. For instance, using NaH in THF tends to favor the thermodynamic N1 product.[4] Microwave-assisted synthesis has been reported to favor the formation of N2-benzyl indazoles.[5]
-
Stability: The benzyl group is robust and stable under a wide range of acidic, basic, and organometallic conditions. However, it has been noted that N-benzyl indazoles can be susceptible to debenzylation under basic conditions in the presence of oxygen.[6]
-
Deprotection: The most common method for benzyl group removal is catalytic hydrogenolysis (e.g., H₂, Pd/C). This method's primary limitation is its incompatibility with other reducible functional groups such as alkenes, alkynes, or nitro groups. An alternative oxidative debenzylation can be achieved using potassium tert-butoxide in DMSO with an oxygen atmosphere.[1]
Tetrahydropyranyl (THP) Group: The Economical Acid-Labile Option
The THP group is an acetal-based protecting group that offers an economical and acid-sensitive alternative to Boc.
-
Introduction: It is introduced via an acid-catalyzed reaction of the indazole with 3,4-dihydro-2H-pyran (DHP).[7] Environmentally friendly protocols using surfactants in water have also been developed.[8]
-
Stability: THP-protected indazoles are stable to strongly basic conditions, organometallics, and hydrides.[9]
-
Deprotection: The THP group is readily removed by acidic hydrolysis, often using acetic acid in a THF/water mixture or pyridinium p-toluenesulfonate (PPTS) in ethanol.[7]
-
Caveat: A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with the indazole, which can lead to a mixture of diastereomers, potentially complicating purification and spectral analysis.
Trityl (Tr) Group: The Bulky Director
The triphenylmethyl (trityl) group is one of the most sterically demanding protecting groups, a feature that can be exploited to control regioselectivity.
-
Introduction & Regioselectivity: Due to its immense steric bulk, the tritylation of indazole is expected to occur with high regioselectivity at the less sterically hindered N1 position. It is introduced using trityl chloride in the presence of a base like pyridine.[3]
-
Stability: The trityl group is stable to basic and nucleophilic reagents.
-
Deprotection: Cleavage of the trityl group requires acidic conditions, often with formic acid or TFA.[10] The stability of the trityl cation drives the deprotection reaction.
Quantitative Data Summary
The following table provides a comparative overview of the key characteristics of each protecting group in the context of indazole synthesis.
| Protecting Group | Common Reagents for Introduction | Key Advantages | Key Disadvantages | Typical Deprotection Conditions | Orthogonality Notes |
| Boc | (Boc)₂O, DMAP, TEA | Well-established, moderate stability, can be removed during some cross-couplings. | Acid-labile. | TFA/DCM; HCl/Dioxane. | Cleaved by acid; stable to H₂, bases. |
| SEM | SEM-Cl, NaH | Excellent N2-directing group for C3-functionalization.[3] | Higher reagent cost, silicon byproducts. | TBAF/THF; aq. HCl/EtOH.[3] | Cleaved by fluoride/acid; stable to H₂, bases. |
| Benzyl (Bn) | Benzyl bromide, NaH | Highly stable to a wide range of conditions.[4] | Deprotection can be harsh (hydrogenolysis) or require specific oxidative conditions.[1] | H₂, Pd/C; KOtBu/DMSO/O₂.[1] | Cleaved by H₂; stable to acid/base. |
| THP | DHP, acid catalyst (e.g., PPTS) | Inexpensive, stable to bases and organometallics.[9] | Introduces a diastereomeric center, acid-labile. | Acetic acid/THF/H₂O; PPTS/EtOH.[7] | Cleaved by acid; stable to H₂, bases. |
| Trityl (Tr) | Trityl chloride, pyridine | Very bulky, provides high N1-regioselectivity. | Requires acidic conditions for removal.[10] | Formic acid; TFA/DCM.[10] | Cleaved by acid; stable to H₂, bases. |
Visualizing the Synthetic Strategy
Workflow for N-Protection and Deprotection
The general workflow for employing an N-protecting group strategy in indazole synthesis is depicted below.
Regioselectivity in Indazole N-Alkylation/Protection
The choice between N1 and N2 substitution is a classic example of kinetic versus thermodynamic control.
Validated Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of the indazole nucleus.
Protocol 1: N-Boc Protection of Indazole
-
Objective: To synthesize 1-(tert-butoxycarbonyl)-1H-indazole.
-
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq) and 4-dimethylaminopyridine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the N1-Boc protected indazole as the major product.
-
Protocol 2: Deprotection of N-Boc Indazole
-
Objective: To remove the Boc protecting group.
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indazole.
-
Protocol 3: N2-SEM Protection of Indazole
-
Objective: To regioselectively synthesize 2-(2-(trimethylsilyl)ethoxymethyl)-2H-indazole.[3]
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (~0.5 M) at 0 °C, add a solution of 1H-indazole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to isolate the N2-SEM protected indazole.
-
Protocol 4: Deprotection of N-SEM Indazole
-
Objective: To remove the SEM protecting group.[3]
-
Procedure:
-
Dissolve the N-SEM protected indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the deprotected indazole.
-
Protocol 5: N-Benzylation of Indazole (N1-Selective)
-
Objective: To synthesize 1-benzyl-1H-indazole.[4]
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.3 M) under a nitrogen atmosphere.
-
Add a solution of 1H-indazole (1.0 eq) in THF dropwise at 0 °C.
-
Stir for 30 minutes at 0 °C, then add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the N1-benzylated product.
-
Protocol 6: N-Debenzylation of Indazole (Oxidative Method)
-
Objective: To remove the benzyl group without hydrogenolysis.[1]
-
Procedure:
-
Dissolve the N-benzyl indazole (1.0 eq) in DMSO (~0.1 M).
-
Add potassium tert-butoxide (KOtBu, 1.0 M solution in THF, 7.0 eq).
-
Bubble oxygen gas through the solution for 10-20 minutes.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Conclusion and Recommendations
The selection of an N-protecting group for indazole synthesis is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
For general applications where mild acid lability is tolerated, Boc remains the workhorse due to its reliability and ease of use.
-
When regiospecific C3-functionalization is the goal, SEM is the undisputed choice, providing elegant access to the N2-protected intermediate required for directed metallation.
-
For syntheses requiring high stability to a broad range of reagents, the Benzyl group is an excellent, albeit sometimes challenging to remove, option.
-
In cases where cost is a major driver and mild acid-lability is acceptable, THP is a viable alternative, provided the resulting diastereomeric mixture is manageable.
-
For achieving high N1-regioselectivity through steric hindrance, the Trityl group should be considered, assuming the substrate can withstand the acidic deprotection conditions.
Ultimately, the optimal protecting group is context-dependent. By understanding the unique characteristics, advantages, and limitations of each group, researchers can make informed decisions, enabling the efficient and strategic synthesis of complex indazole-containing molecules.
References
-
Humphries, A. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1954. [Link][4]
-
Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link][1]
-
Zhan, M., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ChemistrySelect, 3(32), 9234-9237. [Link][8]
-
Penning, T. D., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(3), 519-521. [Link]
-
Jadhav, A. M., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5223. [Link][2]
-
Su, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][11]
-
Narender, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1163-1196. [Link]
-
Chen, Y.-J., et al. (2007). Microwave-assisted synthesis of n-2-benzyl-3-(4-ethoxycarbonylphenyl)indazole derivative. Heterocycles, 71(12), 2689-2696. [Link][5]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link][9]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link][7]
-
ResearchGate. (2020). Stability of N-Benzyl substituted indazoles? [Link][6]
-
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link][3]
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- 5. d-nb.info [d-nb.info]
- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
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A Comparative Guide to the Synthetic Routes of 4-bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-bromo-5-methyl-1H-indazole
4-bromo-5-methyl-1H-indazole is a crucial heterocyclic building block in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," frequently appearing in pharmacologically active compounds due to its ability to mimic the purine base of ATP and interact with the hinge region of kinase enzymes. The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 5-position offers strategic vectors for further chemical modification, making it a valuable intermediate in the synthesis of potent and selective kinase inhibitors for therapeutic areas such as oncology. Given its importance, the development of efficient, safe, and scalable synthetic routes is of paramount interest to the drug development community.
This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of 4-bromo-5-methyl-1H-indazole: a traditional, multi-step approach involving nitration and diazotization, and a modern, more streamlined route utilizing directed ortho-lithiation. We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of their respective advantages and disadvantages.
Route 1: A Modern Approach via Directed Ortho-Lithiation
This contemporary synthesis, detailed in recent patent literature, offers a high-yield and environmentally conscious alternative to classical methods.[1] It commences with 2-bromo-4-fluorotoluene and proceeds through a three-step sequence characterized by mild conditions and high atom economy.
Overall Synthetic Pathway
Caption: Modern synthetic route to 4-bromo-5-methyl-1H-indazole.
Expertise & Experience: Mechanistic Insights
The elegance of this route lies in its strategic use of modern synthetic organic chemistry principles.
-
Directed Ortho-Lithiation: The first step is a classic example of directed ortho-metalation. The fluorine atom on the starting material, 2-bromo-4-fluorotoluene, is a powerful ortho-directing group for lithiation. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, selectively abstracts the proton ortho to the fluorine atom. The resulting aryllithium species is then trapped with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the aldehyde functionality with high regioselectivity. The extremely low reaction temperature (-78°C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Oxime Formation: The resulting aldehyde is then converted to its O-methyl oxime. This transformation serves to protect the aldehyde and set the stage for the subsequent cyclization. The reaction with methoxylamine hydrochloride in the presence of a base like potassium carbonate is a standard and efficient method for oxime formation.
-
Indazole Ring Formation: The final and key step is the cyclization to form the indazole ring. This is achieved by heating the O-methyl oxime with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of hydrazine on the carbon of the C=N bond, followed by an intramolecular cyclization and elimination of methanol and water to afford the aromatic indazole ring.
Experimental Protocol (Adapted from CN112321510A)[1]
Step 1: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde
-
To a solution of 2-bromo-4-fluorotoluene (189 g, 1 mol) in anhydrous tetrahydrofuran (THF, 1000 mL) under an inert atmosphere, cool the mixture to -78°C.
-
Slowly add a 2.0 M solution of lithium diisopropylamide (LDA) in THF (750 mL, 1.5 mol) dropwise, maintaining the temperature at -78°C. Stir the reaction mixture for 1 hour.
-
Add N,N-dimethylformamide (DMF, 109.5 g, 1.5 mol) dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (2000 mL). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Yield: ~91.3%
Step 2: Synthesis of 2-Bromo-4-fluoro-6-methylbenzaldehyde O-methyl oxime
-
Dissolve the crude 2-bromo-4-fluoro-6-methylbenzaldehyde from the previous step in ethylene glycol dimethyl ether.
-
Add methoxylamine hydrochloride and potassium carbonate.
-
Heat the mixture to between 40-80°C and stir for 2-16 hours, monitoring the reaction by HPLC or TLC until completion.
-
After cooling, the reaction mixture is typically carried forward to the next step without extensive purification.
Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole
-
To the crude product from Step 2, add dioxane (500 mL) and 80% hydrazine hydrate (25 g, 400 mmol).
-
Heat the mixture to 100°C and stir for 16 hours, monitoring for the complete consumption of the starting material by HPLC.
-
Cool the reaction mixture and quench with water (500 mL).
-
Extract with ethyl acetate (600 mL). Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude solid from toluene to afford 4-bromo-5-methyl-1H-indazole.
-
Yield: ~82.9%
Trustworthiness: Advantages of the Modern Route
-
High Overall Yield: This route boasts an impressive overall yield of approximately 72.3%.[1]
-
Enhanced Safety Profile: It avoids the use of highly corrosive and hazardous reagents like concentrated nitric and sulfuric acids, mitigating the risk of runaway exothermic reactions.[1]
-
Environmental Friendliness: The process generates significantly less acidic waste compared to the traditional nitration route, making it more environmentally benign.[1]
-
Scalability: The described protocol has been developed with industrial scale-up in mind, offering a practical solution for large-scale manufacturing.
Route 2: The Traditional Nitration-Based Synthesis
This classical approach represents a more traditional, albeit often lower-yielding and more hazardous, pathway to substituted indazoles. It relies on fundamental aromatic chemistry reactions that have been staples of organic synthesis for over a century.
Overall Synthetic Pathway
Caption: Traditional synthetic route to 4-bromo-5-methyl-1H-indazole.
Expertise & Experience: Mechanistic Insights
-
Electrophilic Aromatic Substitution (Nitration): The synthesis begins with the nitration of 2-bromo-1,3-dimethylbenzene. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring then acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents (bromo and two methyl groups) will influence the position of nitration. The two methyl groups are activating and ortho, para-directing, while the bromine is deactivating but also ortho, para-directing. The position between the two methyl groups is sterically hindered. Therefore, nitration is expected to occur at the positions ortho or para to the methyl groups, leading to the desired 4-nitro isomer as a major product.
-
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. This is a standard transformation that can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid (a classic method) or catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which is a cleaner, more modern alternative.
-
Diazotization and Cyclization (Jacobson Indazole Synthesis): This is the final and often lowest-yielding step. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is typically unstable. Upon gentle warming, the diazonium salt can undergo an intramolecular electrophilic substitution, where one of the adjacent methyl groups is attacked by the diazonium group, leading to the formation of the indazole ring with the extrusion of a proton. This type of reaction is a variation of the Jacobson indazole synthesis. The patent describing the modern route specifically notes that this diazotization and ring-closing step has a low yield.[1]
Plausible Experimental Protocol (Constructed from Analogous Reactions)
Step 1: Nitration of 2-Bromo-1,3-dimethylbenzene
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Slowly add 2-bromo-1,3-dimethylbenzene to the acid mixture, maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate, then dry and concentrate to yield the crude 2-bromo-1,3-dimethyl-4-nitrobenzene.
Step 2: Reduction to 5-Bromo-2,4-dimethylaniline
-
Dissolve the crude nitro compound in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid, and heat the mixture under reflux.
-
After the reaction is complete, cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the amine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude aniline.
Step 3: Diazotization and Cyclization to 4-Bromo-5-methyl-1H-indazole
-
Dissolve the 5-bromo-2,4-dimethylaniline in a mixture of a strong acid (e.g., hydrochloric acid) and water, and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
Gently warm the solution to allow for the intramolecular cyclization to occur.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness: Disadvantages of the Traditional Route
-
Low Overall Yield: The multi-step nature of the synthesis, particularly the low-yielding final diazotization step, results in a significantly lower overall yield compared to the modern route.[1]
-
Safety Hazards: The use of large quantities of concentrated and fuming acids poses significant safety risks, including the potential for violent exothermic reactions and the handling of highly corrosive materials. The patent also mentions the risk of the material flushing during amplification.[1]
-
Environmental Concerns: This route generates a substantial amount of acidic and often heavy-metal-containing waste, which requires careful and costly disposal.[1]
-
Poor Scalability: The combination of hazardous reagents, potential for exothermic reactions, and low yields makes this process difficult and expensive to scale up for industrial production.[1]
Comparative Analysis
| Feature | Route 1: Directed Ortho-Lithiation | Route 2: Traditional Nitration-Based |
| Starting Material | 2-Bromo-4-fluorotoluene | 2-Bromo-1,3-dimethylbenzene |
| Number of Steps | 3 | 3 |
| Overall Yield | ~72.3%[1] | Low (estimated <30%) |
| Key Reagents | LDA, DMF, Hydrazine Hydrate | Conc. HNO₃, Conc. H₂SO₄, SnCl₂, NaNO₂ |
| Reaction Conditions | Cryogenic (-78°C) to moderate (100°C) | Highly acidic, low to moderate temperatures |
| Safety Profile | Generally safer, avoids strong acids | High risk due to corrosive acids and potential exotherms[1] |
| Environmental Impact | Lower, less acidic waste generated[1] | High, significant acidic waste production[1] |
| Scalability | More amenable to industrial scale-up | Problematic and costly to scale[1] |
Conclusion
For researchers and professionals in drug development, the choice of synthetic route is a critical decision that impacts not only the efficiency of the synthesis but also its safety, environmental footprint, and cost-effectiveness. The modern synthetic route to 4-bromo-5-methyl-1H-indazole via directed ortho-lithiation is demonstrably superior to the traditional nitration-based approach. Its high overall yield, milder reaction conditions, improved safety profile, and reduced environmental impact make it the preferred method for the synthesis of this valuable intermediate. While the traditional route relies on well-established, classical reactions, its significant drawbacks, particularly in terms of yield and safety, render it less practical for modern pharmaceutical development and manufacturing. The adoption of more sophisticated and efficient synthetic strategies, as exemplified by the directed lithiation route, is indicative of the ongoing evolution of synthetic chemistry towards more sustainable and economically viable processes.
References
- Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
- Jacobson, P. & Huber, L. Ber. Dtsch. Chem. Ges. 1908, 41, 660-666.
- Loudon, J. D. & Wellings, I. J. Chem. Soc.1960, 3462-3465.
- Smith, M. B. & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
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A Senior Application Scientist's Guide to Validating Synthesized Indazole Derivatives: A Comparative Approach Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer drugs like Niraparib to anti-inflammatory agents.[1] The synthesis of novel indazole-based compounds is a vibrant area of research, driven by the quest for new and improved pharmaceuticals.[1][2] However, the successful synthesis of a target molecule is only half the battle. Unambiguous structural validation is a critical, non-negotiable step to ensure that the molecule in the flask is indeed the molecule on paper.[3]
This guide provides an in-depth comparison of the two most powerful and indispensable analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4] As a senior application scientist, my aim is not to merely list protocols, but to illuminate the causality behind our experimental choices, demonstrating how these techniques, when used in concert, create a robust, self-validating system for structural elucidation.
Part 1: The Synergy of NMR and MS: A Tale of Two Techniques
At first glance, NMR and MS might seem like alternative methods for structural analysis. In reality, they are highly complementary, each providing a unique and essential piece of the structural puzzle.[5] Relying on one without the other can lead to ambiguity and, in the worst cases, misidentification of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy acts as the architect, meticulously mapping the atomic framework of the molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field.[6] By analyzing parameters like chemical shift, spin-spin coupling, and nuclear Overhauser effects, we can determine the precise connectivity of atoms, their chemical environments, and even their spatial relationships, effectively building a 3D model of the molecule.[7][8] Its strength lies in defining isomerism—distinguishing between, for instance, a 1-substituted versus a 2-substituted indazole.
-
Mass Spectrometry (MS) , in contrast, is the molecular scale. Its primary function is to measure the mass-to-charge ratio (m/z) of an ionized molecule with extraordinary accuracy.[9] This provides the molecular weight and, with high-resolution instruments, the exact elemental formula.[10] Furthermore, by inducing fragmentation, we can deconstruct the molecule and analyze its constituent parts, gaining valuable clues about the presence of specific functional groups and structural motifs.[11]
The true power emerges when these techniques are combined. MS confirms the correct mass and elemental formula, ensuring no unexpected additions or deletions occurred during synthesis. NMR then provides the definitive blueprint of how those atoms are connected, resolving any isomeric uncertainty.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[12] For indazole derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for complete characterization.
Foundational 1D NMR Techniques
-
¹H NMR (Proton NMR): This is the initial workhorse experiment. It provides four key pieces of information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the indazole aromatic ring will have characteristic shifts, distinct from those on any aliphatic substituents.[13][14]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This is caused by spin-spin coupling with neighboring protons and reveals how many protons are on adjacent atoms. The coupling constant (J-value) provides further structural information.
-
NH Proton: The proton on the indazole nitrogen is often broad and its chemical shift can be highly dependent on solvent and concentration. It can be confirmed by a D₂O exchange experiment, where the NH peak disappears.[13]
-
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically non-equivalent carbon atoms in the molecule. It provides a carbon "fingerprint" and is especially useful for identifying quaternary carbons (carbons with no attached protons) which are invisible in ¹H NMR.[15][16]
Advanced 2D NMR Techniques: Connecting the Dots
While 1D spectra provide the pieces, 2D spectra show us how they connect.[17]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are coupled, typically through two or three bonds. This is invaluable for tracing out the proton networks on the benzene and pyrazole rings of the indazole core.[13][18]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone 2D experiment that correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.[17][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular skeleton. It shows correlations between protons and carbons over longer ranges, typically two or three bonds.[18] These long-range correlations are key to identifying quaternary carbons and linking different fragments of the molecule, for example, connecting a substituent at the C3 position to the indazole core itself.
Experimental Protocol: NMR Analysis of an Indazole Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable NH proton.[2]
-
1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., spectral widths, acquisition times) should be optimized based on the 1D spectra.
-
Data Interpretation:
-
Start by assigning the protonated carbons using the HSQC spectrum.
-
Use the COSY spectrum to establish the ¹H-¹H spin systems within the aromatic rings.
-
Use the HMBC spectrum to connect these spin systems and link them to quaternary carbons and substituents. For example, a correlation from the H7 proton to the C5 carbon would help confirm the assignment of the benzene ring protons.
-
Data Presentation: Typical NMR Chemical Shifts for the Indazole Core
The following table provides typical chemical shift ranges for unsubstituted 1H-indazole. Substituents will, of course, alter these values, but this serves as a useful starting point for analysis.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H/C-3 | ~8.10 | ~134 |
| H/C-4 | ~7.78 | ~121 |
| H/C-5 | ~7.13 | ~127 |
| H/C-6 | ~7.36 | ~122 |
| H/C-7 | ~7.58 | ~110 |
| C-3a | - | ~125 |
| C-7a | - | ~141 |
| N1-H | ~13.1 (in DMSO-d₆) | - |
Data compiled from various sources, including[13][14][16].
Visualization: NMR Structure Elucidation Workflow
Caption: A typical workflow for structure elucidation using a suite of NMR experiments.
Part 3: Mass Spectrometry: Confirming Mass and Composition
While NMR builds the house, MS ensures the right building materials were used in the correct quantities. It provides the fundamental data of molecular weight and elemental formula.
Ionization Techniques: Soft vs. Hard
The choice of ionization method is a critical experimental decision that dictates the type of information obtained.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts very little excess energy to the molecule.[20] The result is a spectrum dominated by the protonated molecular ion ([M+H]⁺) or other adducts, with minimal fragmentation.[21] This makes ESI the ideal method for unequivocally determining the molecular weight of the synthesized compound.[22]
-
Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons.[23] This causes the molecular ion (M⁺˙) to shatter into a series of smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be compared to libraries or used to deduce the presence of specific structural motifs.
Interpreting Mass Spectra
-
Molecular Ion Peak: This is the most important signal in the mass spectrum. In ESI, it's typically the [M+H]⁺ peak. Its m/z value directly provides the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Modern mass spectrometers can measure m/z values to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing between molecules with the same nominal mass but different atomic compositions (isobars).[10]
-
Fragmentation Patterns: In EI-MS, the fragmentation of the indazole ring and its substituents can provide confirmatory evidence for the structure.[11] For example, cleavage of a substituent at the C3 position is a common fragmentation pathway. A characteristic fragment for the indazole core itself is often observed.[10][24]
Experimental Protocol: MS Analysis of an Indazole Derivative
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for ESI.
-
Method Selection:
-
For Molecular Weight/Formula Determination: Use an HRMS instrument equipped with an ESI source. Infuse the sample directly or via Liquid Chromatography (LC-MS).
-
For Structural Fingerprinting: Use a GC-MS system with an EI source if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z corresponds to the expected molecular weight.
-
Use the accurate mass from HRMS to calculate the elemental formula and verify it matches the target structure.
-
If EI-MS was used, analyze the fragmentation pattern to see if it is consistent with the proposed structure.
-
Data Presentation: Common Fragmentation Pathways
For a generic 3-substituted 1H-indazole, certain fragmentation patterns are commonly observed, particularly under EI conditions.
| Precursor Ion | Fragmentation Process | Common Fragment Ion | Significance |
| M⁺˙ | Loss of R group | [M-R]⁺ | Confirms identity of substituent R |
| M⁺˙ | Cleavage of pyrazole ring | [C₇H₅N]⁺˙ (m/z 117) | Indicates indazole core |
| M⁺˙ | Loss of N₂H | [C₇H₅]⁺ (m/z 89) | Characteristic of N-N bond cleavage |
Based on general principles of mass spectrometry fragmentation.[10]
Visualization: A Common Fragmentation Pathway
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Navigating the Palladium-Catalyzed Landscape: A Comparative Guide to the Reactivity of Bromo-indazoles and Other Bromo-heterocycles
Introduction: The Strategic Importance of the C-Br Bond in Heterocyclic Chemistry
In the intricate world of drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the indazole core is a privileged structure, found in numerous kinase inhibitors and other pharmaceuticals.[1] The functionalization of these scaffolds is paramount for modulating their biological activity, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful tools for this purpose.[2][3]
Bromo-heterocycles, in particular, serve as versatile and readily accessible building blocks for these transformations.[4] Their reactivity in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings allows for the precise installation of diverse molecular fragments.[1][5][6] However, not all bromo-heterocycles are created equal. Their reactivity is a nuanced interplay of electronic properties, steric effects, and the specific reaction conditions employed.
This guide provides a comparative analysis of the reactivity of bromo-indazoles alongside other common bromo-heterocycles such as bromo-pyridines, -pyrazoles, and -imidazoles. By understanding the underlying principles that govern their reactivity, researchers can make more informed decisions in reaction design, troubleshoot challenging couplings, and ultimately accelerate the synthesis of novel molecular entities.
Pillars of Reactivity: Understanding the Electronic and Steric Landscape
The propensity of a bromo-heterocycle to undergo oxidative addition to a palladium(0) catalyst—the crucial first step in most cross-coupling cycles—is dictated by several key factors:
-
Aromaticity and Electron Density: The inherent electron distribution within the heterocyclic ring is a primary determinant of reactivity.
-
Indazoles: As 10 π-electron heteroaromatic systems, indazoles have a unique electronic nature derived from the fusion of a benzene and a pyrazole ring.[7] This fusion can influence the electron density at various positions, affecting C-Br bond strength and susceptibility to oxidative addition.
-
Pyridines: These are classic examples of electron-deficient (π-deficient) heterocycles. The electronegative nitrogen atom withdraws electron density from the ring, generally making bromo-pyridines more reactive towards oxidative addition compared to bromobenzene.
-
Pyrazoles & Imidazoles: These five-membered heterocycles containing two nitrogen atoms present a more complex picture. They possess lone pairs of electrons that can coordinate to and potentially inhibit the palladium catalyst.[8] Unprotected N-H groups in these systems can also react with strong bases, further complicating the reaction landscape.[9]
-
-
Position of the Bromine Atom: The location of the bromine substituent relative to the heteroatom(s) is critical. For instance, in indazoles, a bromine at the C3, C5, or C7 position will exhibit distinct reactivity profiles due to differing electronic environments and proximity to the nitrogen atoms.[10][11]
-
Catalyst-Substrate Interaction: The choice of palladium catalyst and, more importantly, the supporting ligand, is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of less reactive aryl bromides and to prevent catalyst deactivation, especially when using nitrogen-rich heterocycles like pyrazoles and imidazoles.[5][9]
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to its mild conditions and the commercial availability of a vast array of boronic acids.[1][2]
-
Bromo-indazoles: These are generally excellent substrates for Suzuki coupling. The reaction has been successfully applied to functionalize various positions of the indazole ring, including C3, C5, and C7.[10][11][12] For NH-free indazoles, protection of the nitrogen is sometimes necessary to prevent side reactions, though many protocols now exist for unprotected substrates.[11][13] Microwave-assisted protocols can significantly accelerate these couplings.[11]
-
Bromo-pyridines: As electron-deficient systems, bromo-pyridines are highly reactive in Suzuki couplings. The primary challenge is often not reactivity but rather the potential for competing side reactions or difficult purifications.
-
Bromo-pyrazoles & Bromo-imidazoles: These substrates can be problematic. The lone pairs on the ring nitrogens can coordinate strongly to the palladium center, leading to catalyst inhibition. However, the development of specialized ligands and precatalysts has enabled efficient coupling of these challenging substrates.[9]
| Heterocycle | Position of Br | Typical Catalyst/Ligand | Base | Solvent | General Reactivity/Yield | Ref. |
| Indazole | C3, C5, C7 | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/Water, DME | Good to Excellent | [1][11][12] |
| Pyridine | C2, C3, C4 | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Excellent | [14] |
| Pyrazole | C3, C4 | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/Water | Moderate to Good | [11] |
| Imidazole | C2, C4 | Pd₂ (dba)₃/tBuBrettPhos | LHMDS | THF | Moderate to Good | [8][9] |
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals. The basic conditions and potential for N-H reactivity make this a particularly interesting transformation to compare.
-
Bromo-indazoles: The amination of bromo-indazoles proceeds effectively, but the presence of the acidic N-H in unprotected indazoles requires careful selection of a base that deprotonates the amine nucleophile without causing undesired side reactions with the substrate.
-
Bromo-pyridines: The Buchwald-Hartwig amination of bromo-pyridines is a well-established and highly efficient process, facilitated by the electron-deficient nature of the pyridine ring.[5]
-
Bromo-pyrazoles & Bromo-imidazoles: Unprotected bromo-pyrazoles and -imidazoles are notoriously difficult substrates for C-N coupling.[8] The acidic N-H proton can interfere with the catalytic cycle. Special conditions, often employing bulky biarylphosphine ligands and specific palladium precatalysts, have been developed to overcome these challenges, allowing for the successful amination of these heterocycles.[8][9]
Heck Reaction: Vinylating the Heterocyclic Core
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another vital tool.[6][15]
-
Bromo-indazoles: 3-Bromoindazoles have been shown to undergo Heck reactions effectively, for instance, in the synthesis of the drug axitinib.[6][16] A key challenge with less reactive bromo-heterocycles in the Heck reaction is the potential for a competing dehalogenation side reaction. This can often be suppressed by the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB).[6][16]
-
Other Bromo-heterocycles: The reactivity in Heck reactions generally follows similar trends to Suzuki coupling, with electron-deficient heterocycles like pyridines being more reactive. However, the specific alkene partner and reaction conditions play a significant role in determining the outcome and regioselectivity.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the fundamental catalytic cycle for Suzuki-Miyaura coupling and a typical laboratory workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for a cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are generalized and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-indazole
This protocol is adapted from methodologies described in the literature.[1][12]
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-indazole (1.0 eq, e.g., 0.5 mmol), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Degassing: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-pyrazole
This protocol is based on advanced methods for coupling challenging heterocyclic substrates.[8][9]
-
Reaction Setup: In a glovebox, add the bromo-pyrazole (1.0 eq, e.g., 0.5 mmol), the desired amine (1.2 eq), a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.01-0.02 eq) to a dry vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 2.5 mL).
-
Reaction: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool the reaction, carefully quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue via column chromatography.
Conclusion and Outlook
While bromo-indazoles are highly valuable and generally reactive substrates in palladium-catalyzed cross-coupling reactions, their reactivity is not absolute. It is intrinsically linked to the electronic nature of the indazole core, the position of the bromine, and the specific demands of the chosen transformation.
-
In Suzuki-Miyaura couplings , bromo-indazoles perform reliably, often comparable to more activated systems like bromo-pyridines, though optimization is still key.
-
For Buchwald-Hartwig aminations , the presence of an unprotected N-H group on indazoles, and especially on pyrazoles and imidazoles, presents a significant challenge that necessitates the use of modern, specialized catalyst systems.
-
In Heck reactions , side reactions like dehalogenation must be considered and mitigated, particularly with less reactive bromo-heterocycles.
Ultimately, a deep understanding of the electronic properties of each heterocyclic system is crucial for rational reaction design. This guide serves as a foundational resource, but empirical optimization remains the gold standard for achieving high efficiency and yield in the synthesis of complex, biologically active molecules.
References
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-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7435–7445. [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. Retrieved January 24, 2026, from [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). ACS Publications. Retrieved January 24, 2026, from [Link]
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). COGITO. Retrieved January 24, 2026, from [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Beilstein Journals. Retrieved January 24, 2026, from [Link]
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Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. (2025, August 4). ResearchGate. Retrieved January 24, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]
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Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. (2021, December 1). ACS Publications. Retrieved January 24, 2026, from [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 24, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 26). ResearchGate. Retrieved January 24, 2026, from [Link]
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Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Synthesis and characterization of new N-Heterocyclic-BF3 adducts and their reactivity vs water. (2022, October 17). ChemRxiv. Retrieved January 24, 2026, from [Link]
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The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. Retrieved January 24, 2026, from [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2025, October 14). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki Coupling of Indazoles
For medicinal chemists and process development scientists, the indazole scaffold is a cornerstone of modern drug design, appearing in a multitude of approved therapeutics and clinical candidates.[1][2] Its functionalization is paramount, and among the arsenal of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging critical C-C bonds.[2][3] However, the unique electronic nature of the indazole ring, particularly the presence of the acidic N-H proton in unprotected variants, presents distinct challenges that necessitate a careful and informed selection of the catalytic system.[4]
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of halo-indazoles, moving beyond a simple catalog of options to explain the causality behind catalyst performance. We will dissect the nuances of catalyst selection, from classical systems to state-of-the-art pre-catalysts, supported by experimental data to empower researchers to optimize their synthetic routes.
The Challenge: Why Indazole Coupling Requires a Specialized Approach
The Suzuki-Miyaura coupling is a powerful reaction, but its application to nitrogen-rich heterocycles like indazole is not always straightforward. Standard protocols often fail or provide suboptimal results due to several factors:[4]
-
Catalyst Inhibition: The unprotected N-H group on the indazole ring can coordinate to the palladium center, leading to catalyst deactivation or the formation of unproductive off-cycle species.[4][5] This often necessitates the use of N-protected indazoles, adding extra steps to a synthetic sequence.[4]
-
Substrate Reactivity: The reactivity of the C-X bond on the indazole ring can be influenced by its position (e.g., C3, C5, C7) and the overall electronic properties of the molecule.
-
Competitive Reactions: Side reactions such as protodeboronation of the boronic acid coupling partner can reduce overall efficiency, particularly under harsh conditions.[6]
The evolution of palladium catalysis, specifically the development of sterically hindered and electron-rich phosphine ligands, has been instrumental in overcoming these hurdles.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for rational catalyst selection. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.
Figure 2: General Experimental Workflow for Suzuki Coupling.
Detailed Step-by-Step Methodology:
Objective: To synthesize 5-(4-tolyl)-1H-indazole from 5-bromo-1H-indazole and 4-tolylboronic acid.
Materials:
-
5-Bromo-1H-indazole (1.0 equiv)
-
4-Tolylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Buchwald Pre-catalyst P1 (2 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Round-bottom flask with stir bar
-
Condenser
-
Schlenk line or balloon with an inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (The "Why"): To a flame-dried round-bottom flask containing a magnetic stir bar, add 5-bromo-1H-indazole, 4-tolylboronic acid, and finely ground K₃PO₄. Rationale: Flame-drying the glassware removes adsorbed water, which can contribute to protodeboronation. Finely grinding the base increases its surface area, leading to more efficient activation of the boronic acid.
-
Establishing Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a needle attached to a balloon of inert gas. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times. Rationale: The active Pd(0) catalyst is sensitive to oxygen. [8][9]Removing air is critical to prevent catalyst oxidation and ensure high turnover numbers.
-
Solvent Addition (The "Why"): Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The mixture should be stirred to ensure dissolution. Rationale: A mixed solvent system is often used to ensure all components, including the inorganic base and the boronate species, are sufficiently soluble. Using degassed solvents further minimizes oxygen exposure.
-
Catalyst Addition (The "Why"): Briefly remove the septum and add the pre-catalyst in one portion. Immediately reseal the flask and, if necessary, purge again with inert gas. Rationale: Adding the air-stable pre-catalyst last minimizes its exposure time to any residual oxygen before the reaction commences.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-indazole is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Future Outlook
For the Suzuki-Miyaura coupling of indazoles, modern palladium pre-catalysts featuring bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and SPhos offer superior performance over classical systems. They provide higher yields under milder conditions, tolerate a broader range of functional groups, and are often effective at lower catalyst loadings. [6][10]Specialized systems have even proven highly effective for the direct coupling of challenging unprotected N-H indazoles, obviating the need for protection-deprotection sequences. [4][11]As catalyst development continues, we can anticipate even more efficient, sustainable, and cost-effective methods for the synthesis of these vital pharmaceutical building blocks.
References
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Organic Letters. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
-
Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides. ResearchGate. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Sci-Hub. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Synthesis of isochromene derivatives using an intramolecular benzylic C(sp3)–C(sp2) bond forming Heck reaction on vinylogous carbonates. RSC Publishing. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton Chemistry. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Sci-Hub. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PubMed Central. [Link]
-
Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PubMed Central. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to LC-MS Methods for Indazole-Containing Compounds
Introduction: The Versatility and Analytical Challenges of the Indazole Scaffold
The indazole moiety, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, from potent kinase inhibitors in oncology, such as pazopanib and axitinib, to the ever-evolving landscape of synthetic cannabinoids.[1][2] This structural diversity, however, presents a significant analytical challenge. The development of robust, sensitive, and selective analytical methods is paramount for drug discovery, pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of indazole-containing compounds. Its ability to separate complex mixtures and provide sensitive and specific detection makes it indispensable. This guide provides an in-depth comparison of LC-MS methodologies for the analysis of two distinct and significant classes of indazole-containing compounds: kinase inhibitors and synthetic cannabinoids. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative performance data to empower researchers in developing and optimizing their own analytical methods.
Method 1: Quantitative Bioanalysis of Indazole-Based Kinase Inhibitors in Plasma
The accurate quantification of kinase inhibitors in biological matrices is crucial for therapeutic drug monitoring (TDM) to optimize dosage and minimize toxicity.[3][4] This section details a robust UPLC-MS/MS method for the determination of an indazole-containing kinase inhibitor, Pazopanib, in human plasma.
Rationale for Method Design
The primary objective is to achieve high sensitivity, specificity, and throughput for routine clinical analysis.
-
Sample Preparation: Protein precipitation is selected for its simplicity, speed, and ability to provide clean extracts suitable for LC-MS/MS analysis.[3][5][6] Methanol is an effective precipitating agent for plasma proteins.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a sub-2-µm particle size C18 column is chosen to achieve rapid separation with high resolution and sensitivity.[2][7] A gradient elution with acetonitrile and an aqueous mobile phase containing a volatile buffer like ammonium formate is ideal for LC-MS compatibility, ensuring efficient ionization and good peak shape.[3][8] The acidic pH of the mobile phase (e.g., using formic acid) helps in the protonation of the basic nitrogen atoms in many kinase inhibitors, leading to better retention on a C18 column and enhanced ionization efficiency in positive ion mode.[9]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10][11] Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for most kinase inhibitors due to the presence of readily protonated nitrogen atoms.[12][13][14]
Experimental Workflow
Caption: UPLC-MS/MS workflow for kinase inhibitor quantification.
Detailed Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., pazopanib-d4 in methanol).
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a new tube or a 96-well plate.
-
Dilute the supernatant with 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex briefly and inject into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Method 2: Screening and Identification of Indazole-Containing Synthetic Cannabinoids in Whole Blood
The forensic analysis of synthetic cannabinoids is challenging due to the vast number of analogs and their rapid metabolism. This method focuses on a sensitive and comprehensive screening approach using LC-QTOF-MS for the identification of parent compounds in whole blood.
Rationale for Method Design
The key objectives are broad-spectrum detection and confident identification of known and emerging synthetic cannabinoids.
-
Sample Preparation: Supported Liquid Extraction (SLE) is chosen for its efficiency in removing matrix interferences from complex biological samples like whole blood, leading to cleaner extracts and reduced ion suppression compared to protein precipitation.[15][16]
-
Chromatography: A core-shell C18 column is employed to provide a good balance of high efficiency and lower backpressure compared to sub-2-µm fully porous particles. This allows for sharp peaks and good separation of isomeric compounds. A gradient elution is necessary to separate the diverse range of synthetic cannabinoids with varying polarities.[17]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), specifically Quadrupole Time-of-Flight (QTOF), is the ideal tool for screening applications.[18] It allows for the collection of full-scan accurate mass data, enabling the identification of a wide range of compounds, including unexpected analogs, based on their exact mass and isotopic pattern. Data-dependent MS/MS (also known as auto-MS/MS) provides fragmentation data for structural confirmation. ESI in positive mode is generally effective for these compounds.
Experimental Workflow
Caption: LC-QTOF-MS workflow for synthetic cannabinoid screening.
Detailed Protocol
1. Sample Preparation (Supported Liquid Extraction)
-
To 200 µL of whole blood, add 20 µL of an internal standard mix and 400 µL of water. Vortex to mix.
-
Load the mixture onto a 400 mg SLE cartridge and wait for 5 minutes.
-
Elute the analytes with 2 x 1.25 mL of ethyl acetate/hexane (75:25, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol/water) and inject into the LC-QTOF-MS system.
2. LC-QTOF-MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm.
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 30% B to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: SCIEX TripleTOF 6600 or equivalent.
-
Ionization Mode: ESI Positive.
-
Scan Mode: TOF-MS scan from m/z 100-800, followed by data-dependent MS/MS of the top 8 most intense ions.
-
Collision Energy: Stepped collision energy (e.g., 20, 35, 50 eV) to generate informative fragment spectra.
-
Source Temperature: 500°C.
Performance Comparison
The choice between a quantitative UPLC-MS/MS method and a qualitative LC-QTOF-MS screening method depends entirely on the analytical objective. The following table summarizes the key performance characteristics of the two presented methods.
| Parameter | Method 1: UPLC-MS/MS (Kinase Inhibitors) | Method 2: LC-QTOF-MS (Synthetic Cannabinoids) | Rationale for Difference |
| Primary Application | Targeted Quantification | Broad-Spectrum Screening & Identification | Method 1 is for known analytes in a clinical setting; Method 2 is for identifying knowns and unknowns in a forensic context. |
| Selectivity | Very High (MRM) | High (Accurate Mass & MS/MS) | MRM is the most selective technique for a predefined analyte, while HRMS provides high selectivity for a broader range of compounds. |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL[19] | Sub-ng/mL to low ng/mL | Both are highly sensitive, but MRM is often more sensitive for targeted compounds. |
| Linear Dynamic Range | Typically 3-4 orders of magnitude[1][19] | Not the primary focus; semi-quantitative at best | Quantitative performance is rigorously validated for TDM, whereas screening focuses on detection and identification. |
| Throughput | High (2-5 min/sample)[3][4] | Moderate (10-15 min/sample) | Shorter runs are prioritized for high-volume clinical labs; longer gradients are needed for separating complex mixtures in screening. |
| Flexibility | Low (only pre-defined analytes) | High (can retrospectively analyze data for new compounds) | The ability to data-mine for new analogs is a key advantage of QTOF for forensic applications.[18] |
Conclusion and Future Perspectives
The analysis of indazole-containing compounds by LC-MS is a dynamic and essential field. For targeted quantitative applications, such as the therapeutic drug monitoring of kinase inhibitors, UPLC-MS/MS with protein precipitation offers a rapid, robust, and highly sensitive solution. In contrast, for broad-spectrum screening of diverse and evolving compound classes like synthetic cannabinoids, LC-QTOF-MS combined with supported liquid extraction provides the necessary combination of clean-up, separation, and high-resolution mass analysis for confident identification.
The choice of method is fundamentally dictated by the analytical question at hand. As new indazole-based drugs are developed and illicit substances continue to evolve, the need for both highly specific quantitative methods and comprehensive, flexible screening strategies will only increase. Future advancements will likely focus on further miniaturization, automation of sample preparation, and the development of more sophisticated data analysis workflows to keep pace with the ever-expanding world of indazole-containing compounds.
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Kikura-Hanajiri, R., & Goda, Y. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-15. Available at: [Link]
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Song, Q., et al. (2011). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1053-1058. Available at: [Link]
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Tarnawski, M., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(20), 6927. Available at: [Link]
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Buralla, S., et al. (2021). Development and validation of RP-HPLC method for the determination of Pazopanib Hydrochloride (A tyrosine kinase inhibitor) in pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 14(3), 1549-1554. Available at: [Link]
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Yuan, L., et al. (2013). Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. ResearchGate. Available at: [Link]
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Ong, S. S., et al. (2020). Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines and cannabinoids in human whole blood by LC-MS/MS – A New Zealand perspective of use in 2018. Forensic Science International, 312, 110309. Available at: [Link]
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Wilson, I. D., & Weston, A. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11), 632-638. Available at: [Link]
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Reddy, K. S., et al. (2019). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 10(11), 5236-5242. Available at: [Link]
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de Rooij, J., et al. (2019). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. Journal of Chromatography B, 1109, 53-61. Available at: [Link]
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Steola, M. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS? ResearchGate. Available at: [Link]
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Biotage. (n.d.). Extraction of synthetic cannabinoids in human whole blood using SLE. Available at: [Link]
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Mol, R., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Rapid Communications in Mass Spectrometry, 25(17), 2459-2468. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
